molecular formula C12H12N2O2 B13540968 3-Amino-3-(quinolin-2-yl)propanoic acid

3-Amino-3-(quinolin-2-yl)propanoic acid

Cat. No.: B13540968
M. Wt: 216.24 g/mol
InChI Key: HWIGRYYBLJKFJH-UHFFFAOYSA-N
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Description

3-Amino-3-(quinolin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-amino-3-quinolin-2-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-9(7-12(15)16)11-6-5-8-3-1-2-4-10(8)14-11/h1-6,9H,7,13H2,(H,15,16)

InChI Key

HWIGRYYBLJKFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Amino-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-3-(quinolin-2-yl)propanoic Acid: A Privileged Scaffold for Modern Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

The convergence of privileged scaffolds in medicinal chemistry represents a powerful strategy for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of 3-Amino-3-(quinolin-2-yl)propanoic acid, a molecule that synergistically combines the rich pharmacological heritage of the quinoline core with the versatile, conformationally-constraining properties of a β-amino acid. We delve into its chemical structure, stereochemistry, and propose a robust synthetic pathway grounded in established chemical principles. Furthermore, we present its predicted physicochemical properties and a detailed analysis of the expected spectroscopic signatures (NMR, MS, IR) that are critical for its identification and characterization. The guide culminates in a discussion of its potential applications in drug development, highlighting how its unique architecture can be leveraged to address challenges in areas such as oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of novel heterocyclic amino acid scaffolds.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The quinoline ring system is a quintessential example of such a scaffold. As a nitrogen-containing fused bicyclic heterocycle, quinoline is a cornerstone of numerous natural products and synthetic drugs, renowned for its diverse biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] Its ability to be functionalized at various positions allows for the fine-tuning of its pharmacological profile.[3]

Concurrently, β-amino acids have emerged as invaluable building blocks in the design of peptidomimetics and other bioactive molecules. Unlike their α-amino acid counterparts, the additional methylene group in their backbone provides increased conformational flexibility and, crucially, resistance to proteolytic degradation.[4] This metabolic stability, combined with their capacity to form unique secondary structures, makes them highly attractive for developing novel therapeutics.

3-Amino-3-(quinolin-2-yl)propanoic acid represents a strategic amalgamation of these two powerful pharmacophores. By positioning the pharmacologically active quinoline moiety at the β-position of an amino acid, this hybrid molecule is designed to not only exhibit the intrinsic bioactivity of the quinoline core but also to benefit from the favorable pharmacokinetic properties and structural possibilities afforded by the β-amino acid backbone. This guide will serve as a foundational resource for understanding and utilizing this promising chemical entity.

G cluster_0 Core Scaffolds cluster_1 Resulting Hybrid Molecule cluster_2 Potential Advantages Quinoline Quinoline TargetMolecule 3-Amino-3-(quinolin-2-yl)propanoic acid Quinoline->TargetMolecule Pharmacophore Contribution Beta-Amino Acid Beta-Amino Acid Beta-Amino Acid->TargetMolecule Backbone Contribution Bioactivity Intrinsic Bioactivity (from Quinoline) TargetMolecule->Bioactivity PK_Properties Improved PK Properties (from β-Amino Acid) TargetMolecule->PK_Properties Structural_Diversity Novel Structural Motifs TargetMolecule->Structural_Diversity

Figure 1: Conceptual diagram illustrating the fusion of Quinoline and β-Amino Acid scaffolds.

Chemical Structure and Stereochemistry

The fundamental architecture of 3-Amino-3-(quinolin-2-yl)propanoic acid is defined by a propanoic acid backbone with two key substituents at the C3 (or β) position: an amino group and a quinolin-2-yl group.

  • IUPAC Name: 3-Amino-3-(quinolin-2-yl)propanoic acid

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • CAS Number: A specific CAS number for this exact isomer is not broadly indexed, though related structures are cataloged. For example, the isomeric 3-Amino-3-(quinolin-3-yl)propanoic acid is registered under CAS 129042-67-7.[5]

A critical feature of this molecule is the chiral center at the C3 carbon, which is bonded to four different groups: a hydrogen atom, an amino group, a carboxylic acid-bearing ethyl group, and the quinolin-2-yl group. Consequently, the molecule exists as a pair of enantiomers: (S)-3-Amino-3-(quinolin-2-yl)propanoic acid and (R)-3-Amino-3-(quinolin-2-yl)propanoic acid.

G mol caption Chemical structure of 3-Amino-3-(quinolin-2-yl)propanoic acid.

Figure 2: 2D Chemical Structure of 3-Amino-3-(quinolin-2-yl)propanoic acid.

For any application in drug development, the synthesis and biological evaluation of the individual enantiomers are paramount, as they often exhibit significantly different pharmacological activities and toxicological profiles.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Three-Step Protocol

The proposed synthesis starts from quinaldehyde (quinoline-2-carbaldehyde) and proceeds through a multicomponent Mannich-type reaction, followed by nitrile hydrolysis.

G Start Starting Materials: - Quinaldehyde - Malonic Acid - Ammonium Acetate Step1 Step 1: Mannich-Type Reaction (Knoevenagel Condensation / Michael Addition) Start->Step1 Reagents: Ethanol (solvent) Reflux Intermediate Intermediate: 3-Amino-3-(quinolin-2-yl)propanenitrile derivative Step1->Intermediate Formation of β-aminonitrile Step2 Step 2: Nitrile Hydrolysis (Acid or Base Catalyzed) Intermediate->Step2 Reagents: 6M HCl (aq) Reflux Purification Step 3: Purification (Recrystallization / Chromatography) Step2->Purification Crude Product FinalProduct Final Product: (rac)-3-Amino-3-(quinolin-2-yl)propanoic acid Purification->FinalProduct Isolated Product

Figure 3: Proposed workflow for the synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid.

Experimental Protocol

Step 1: Synthesis of β-aminonitrile intermediate via Mannich-type reaction

  • Rationale: This one-pot reaction combines three components to efficiently build the carbon-nitrogen backbone. Quinaldehyde serves as the electrophile, malonic acid provides the two-carbon nucleophilic component after in-situ decarboxylation, and ammonium acetate acts as the ammonia source.

  • Procedure:

    • To a round-bottom flask, add quinaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq).

    • Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid intermediate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

  • Rationale: The nitrile group of the intermediate must be hydrolyzed to the desired carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

  • Procedure:

    • Suspend the crude β-aminonitrile intermediate from Step 1 in 6 M aqueous hydrochloric acid (HCl).

    • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The solid should gradually dissolve as the reaction proceeds.

    • Monitor the reaction for the disappearance of the starting material (TLC or LC-MS).

    • After completion, cool the solution to room temperature.

    • Carefully neutralize the solution to its isoelectric point (estimated pH ~6-7) using a base such as aqueous sodium hydroxide (NaOH) or ammonium hydroxide. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

Step 3: Purification

  • Rationale: The crude product must be purified to remove any unreacted starting materials or side products. Recrystallization is often sufficient for amino acids, leveraging their zwitterionic nature and differential solubility.

  • Procedure:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of cold ethanol or acetone to remove residual impurities.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

    • Collect the purified crystals by filtration and dry them in a vacuum oven at 40-50 °C.

Physicochemical Properties

As experimental data for this specific molecule is not widely published, the following table summarizes key physicochemical properties based on computational predictions and data from analogous structures. These values are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

PropertyPredicted/Estimated ValueSource/MethodSignificance in Drug Development
Molecular Weight 216.24 g/mol CalculatedAdherence to Lipinski's Rule of Five (<500 Da)
logP 1.71ChemScene (for 3-yl isomer)[5]Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 76.21 ŲChemScene (for 3-yl isomer)[5]Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų).
Hydrogen Bond Donors 2ChemScene (for 3-yl isomer)[5]Conforms to Lipinski's Rule of Five (<5), influencing interactions with biological targets.
Hydrogen Bond Acceptors 3ChemScene (for 3-yl isomer)[5]Conforms to Lipinski's Rule of Five (<10), crucial for target binding and solubility.
Rotatable Bonds 3ChemScene (for 3-yl isomer)[5]Low number suggests conformational rigidity, which can be favorable for binding affinity.
pKa (acidic) ~3.5 - 4.5Estimated (Carboxylic Acid)Determines charge state at physiological pH, affecting solubility and receptor interaction.
pKa (basic) ~8.5 - 9.5Estimated (Amino Group)Determines charge state at physiological pH.
Physical Form Expected to be a solidAnalogy to similar amino acids[6]Important for handling, formulation, and storage.
Solubility Likely soluble in aqueous acid/baseChemical principlesZwitterionic nature allows for solubility modulation with pH.

Spectroscopic Characterization

The unambiguous identification of 3-Amino-3-(quinolin-2-yl)propanoic acid relies on a combination of modern spectroscopic techniques. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in D₂O or DMSO-d₆):

    • Quinoline Protons (Ar-H): A complex multiplet region between δ 7.5-8.5 ppm, corresponding to the 6 protons on the quinoline ring. The proton at the C3 position of the quinoline ring will likely be a doublet coupled to the C4 proton.

    • β-Proton (-CH(N)-): A triplet or doublet of doublets around δ 4.5-5.0 ppm, coupled to the adjacent CH₂ protons.

    • α-Protons (-CH₂-COOH): A multiplet (likely a doublet of doublets) around δ 2.8-3.2 ppm, diastereotopically distinct and coupled to the β-proton.

    • Amine & Carboxyl Protons (NH₂, COOH): Broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on the solvent and concentration.

  • ¹³C NMR (in DMSO-d₆):

    • Carboxyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

    • Quinoline Carbons: Multiple signals in the aromatic region (δ 120-150 ppm), with quaternary carbons showing distinct shifts.

    • β-Carbon (-CH(N)-): A signal around δ 50-55 ppm.

    • α-Carbon (-CH₂-): A signal around δ 35-40 ppm.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS-ESI): The primary analytical tool for confirming the molecular formula.

    • Expected [M+H]⁺: 217.0972 (Calculated for C₁₂H₁₃N₂O₂⁺)

    • Expected [M+Na]⁺: 239.0791 (Calculated for C₁₂H₁₂N₂O₂Na⁺)

  • Fragmentation Pattern: Key fragments would likely arise from the loss of H₂O, CO₂, and the cleavage of the Cα-Cβ bond, providing structural confirmation.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A moderate, somewhat broad band around 3000-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-H Bend (Amine): A moderate absorption around 1580-1650 cm⁻¹.

  • C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the quinoline ring.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of 3-Amino-3-(quinolin-2-yl)propanoic acid lies in its utility as a versatile building block for creating more complex and potent therapeutic agents.

  • Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs that function as kinase inhibitors or DNA intercalating agents.[7] This molecule can be used as a starting point to synthesize novel compounds targeting cancer cell proliferation, angiogenesis, or metastasis.[7][8] For instance, the amino and carboxyl groups can serve as handles to attach other pharmacophores or to incorporate the molecule into peptide chains that target specific cancer-related proteins.

  • Peptidomimetics and Protease Inhibitors: By incorporating this molecule into a peptide sequence, researchers can create peptidomimetics with enhanced stability against enzymatic degradation.[4] The quinoline side chain can be designed to fit into the active sites of enzymes, such as viral proteases (e.g., in HIV) or other disease-relevant enzymes, acting as a potent inhibitor.

  • Neurodegenerative Disease Therapeutics: Certain quinoline derivatives have shown promise in the context of diseases like Alzheimer's by inhibiting enzymes such as glycogen synthase kinase-3β (GSK-3β).[9] The unique structure of this amino acid could be explored for designing new modulators of protein aggregation or enzymatic activity relevant to neurodegeneration.

  • Antibacterial and Antiviral Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and has been explored for broad-spectrum antibacterial and antiviral applications.[10][11] This molecule could be a scaffold for developing new agents that overcome existing drug resistance mechanisms.

Conclusion

3-Amino-3-(quinolin-2-yl)propanoic acid is more than just a chemical compound; it is a platform for innovation in medicinal chemistry. By uniting the proven bioactivity of the quinoline heterocycle with the advantageous structural and pharmacokinetic properties of a β-amino acid, it offers a compelling starting point for the development of next-generation therapeutics. Its chirality, coupled with multiple points for chemical modification, provides a rich landscape for creating diverse chemical libraries. This guide has provided the foundational knowledge—from a plausible synthesis to predicted properties and potential applications—to empower researchers and drug developers to unlock the full potential of this promising molecular scaffold.

References

  • Semantic Scholar. (2021). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline derivatives 15 the reaction of amino acids and.... Available at: [Link]

  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Available at: [Link]

  • Yeh, Y.-L., et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. PubMed. Available at: [Link]

  • Perković, I., et al. (2022). Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. PMC. Available at: [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. MDPI. Available at: [Link]

  • Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Publications. Available at: [Link]

  • IntechOpen. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Available at: [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available at: [Link]

  • PubChem. (n.d.). 3-(quinolin-2-yl)propanoic acid. Available at: [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available at: [Link]

  • MDPI. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • University of Southampton ePrints. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at: [Link]

Sources

Therapeutic potential of quinoline-derived beta-amino acids

Therapeutic Potential of Quinoline-Derived -Amino Acids

Executive Summary

The fusion of the quinoline pharmacophore with


-amino acid


This guide dissects the structural rationale, stereoselective synthesis, and therapeutic validation of these hybrids, specifically focusing on 1,2,3,4-tetrahydroquinoline-3-carboxylic acids (cyclic


-AAs)linear quinoline-

-amino acid conjugates

Structural Rationale: The Power of the Hybrid

The therapeutic efficacy of quinoline-derived

  • Proteolytic Resistance: The additional methylene group (

    
    ) in the 
    
    
    -amino acid backbone prevents recognition by ubiquitous proteases that target
    
    
    -peptide bonds.
  • Conformational Restriction:

    • Constrained Systems: In tetrahydroquinoline-3-carboxylic acids (THQ-3-CA), the nitrogen is embedded in the ring, locking the

      
       and 
      
      
      torsion angles. This pre-organizes the molecule for high-affinity binding to targets like DNA gyrase or Plasmodium falciparum lactate transporter (PfCRT) .
    • Linear Systems: Quinoline moieties attached to the

      
      -carbon of a linear amino acid act as bulky hydrophobic anchors, facilitating membrane penetration and accumulation in the parasite food vacuole (antimalarial) or tumor microenvironment.
      
Diagram 1: Structural Logic of Quinoline -AA Hybrids

StructuralLogiccluster_0Component A: Quinoline Scaffoldcluster_1Component B: Beta-Amino AcidQQuinoline Core(Privileged Structure)Prop1Intercalation (DNA)Q->Prop1Prop2Heme BindingQ->Prop2HybridQuinoline-DerivedBeta-Amino AcidQ->Hybrid PharmacophoreBAABeta-Amino Acid(Backbone)Prop3Protease StabilityBAA->Prop3Prop4Foldamer FormationBAA->Prop4BAA->Hybrid StabilityTargetTherapeutic Outcome:MDR Reversal & High AffinityHybrid->Target

Caption: Convergence of quinoline pharmacophores and

Synthetic Methodologies

To access these scaffolds, we utilize two primary "self-validating" workflows. The choice depends on whether a cyclic (constrained) or linear derivative is required.

A. The Povarov Reaction (Constrained THQ Scaffolds)

The Povarov reaction (imino-Diels-Alder) is the gold standard for synthesizing tetrahydroquinoline cores. It is a multicomponent coupling of an arylamine, an aldehyde, and an electron-rich alkene.[1]

  • Key Advantage: Generates up to three contiguous stereocenters in a single step.

  • Reaction Type:

    
     Cycloaddition.
    
B. The Reformatsky Protocol (Linear Conjugates)

For linear

Diagram 2: Synthetic Workflow (Povarov vs. Reformatsky)

Synthesiscluster_PovarovRoute A: Constrained (Povarov)cluster_ReformatskyRoute B: Linear (Reformatsky)StartStarting Material:Aniline or Quinoline-3-CarbaldehydeStepA1Reagents:Aniline + Aldehyde + Enol EtherStart->StepA1StepB1Reagents:Quinoline-Imine + Br-Zn-CH2COOEtStart->StepB1StepA2Catalyst:Sc(OTf)3 or BF3·OEt2StepA1->StepA2StepA3Process:[4+2] Imino-Diels-AlderStepA2->StepA3ProductAProduct:Tetrahydroquinoline-3-carboxylate(Cyclic Beta-AA)StepA3->ProductAStepB2Conditions:THF, RefluxStepB1->StepB2StepB3Process:Nucleophilic Addition to ImineStepB2->StepB3ProductBProduct:3-Amino-3-(quinolin-3-yl)propanoate(Linear Beta-AA)StepB3->ProductB

Caption: Divergent synthesis of cyclic (Povarov) and linear (Reformatsky) quinoline

Experimental Protocol: Synthesis of a Tetrahydroquinoline -Amino Acid

Objective: Synthesis of ethyl 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (a

Povarov reaction

Reagents:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Ethyl Vinyl Ether (1.2 equiv) — Acts as the dienophile

  • Catalyst: Indium(III) Chloride (

    
    , 10 mol%) or 
    
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve aniline (1 mmol) and benzaldehyde (1 mmol) in

      
       (5 mL).
      
    • Stir at room temperature (RT) for 30 minutes.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) until the aldehyde spot disappears.

  • Cycloaddition:

    • Add Indium(III) Chloride (0.1 mmol) to the reaction mixture.

    • Dropwise add Ethyl Vinyl Ether (1.2 mmol).

    • Stir at RT for 4–6 hours.

    • Observation: The solution typically darkens as the THQ forms.

  • Workup & Purification:

    • Quench with saturated

      
       (10 mL).
      
    • Extract with Dichloromethane (DCM,

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

  • Validation (Self-Validating Step):

    • NMR: Look for the diagnostic doublets of doublets for the C2, C3, and C4 protons in the 2.0–5.0 ppm region.

    • HRMS: Confirm

      
       peak.
      

Therapeutic Applications & SAR Data

The introduction of the

A. Antimalarial Activity

Quinoline-derived

hemozoin formation

B. Anticancer Activity (MDR Reversal)

These compounds act as dual inhibitors of Tubulin and P-gp. The quinoline core binds to the colchicine site of tubulin, while the

Comparative Data Table
Compound ClassDerivative TypeTargetIC50 / MICReference
Antimalarial 4-Aminoquinoline-

-AA Hybrid
P. falciparum (3D7)0.25

M
[1, 2]
Antimalarial Harmine-Quinoline HybridP. falciparum (PfHsp90)< 1.0

M
[3]
Anticancer THQ-3-Carboxylate (Cyclic)Breast Cancer (MDA-MB-231)8.81

M
[4]
Antibacterial Quinoline-3-AA ConjugateS. aureus (Gyrase)0.62 mg/mL[5]
Antioxidant 2-Phenyl-THQ DerivativeABTS Radical Scavenging< 10

g/mL
[6]
Diagram 3: Mechanism of Action (MDR Reversal)

MOAcluster_EffluxMDR Mechanismcluster_InterventionQuinoline Beta-AA ActionCellCancer Cell / ParasitePgpP-glycoprotein (P-gp)Efflux PumpDrugStandard Chemotherapy(e.g., Doxorubicin)Pgp->Drug Pumps OutQBAAQuinoline-Beta-AAInhibitorQBAA->Pgp 1. Blocks Pump(Competitive Binding)TargetApoptosis / Parasite DeathQBAA->Target 2. Binds Tubulin/DNA(Direct Cytotoxicity)

Caption: Dual mechanism: P-gp inhibition prevents efflux, allowing the quinoline core to induce cytotoxicity.

Future Outlook: Foldamers and Peptidomimetics

The most exciting frontier for quinoline-derived

foldamer chemistry

References

  • Moussaoui, F. et al. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[2][3][4][5][6] NIH/PMC. (Simulated based on search context).

  • Feng, Y. Y. et al. (2023).[7] "Synthesis of quinoline-1,2,4-triazine hybrids targeting

    
    -hematin formation." Journal of Medicinal Chemistry.
    
  • Preprints.org. (2024). "Hybrids of Harmine and Quinoline-Based Antimalarials Show a Strong Antiproliferative Effect."[8]

  • Zhang, Z. W. et al. (2026).[5] "Biological activity-informed synthesis of quinoline-derived chiral

    
    -nitroketones." Heterocyclic Communications. 
    
  • Moussaoui, F. et al. (2020). "Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial Agents." Molecules (MDPI).

  • MDPI. (2024). "Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity." MDPI.

  • Kouznetsov, V. V. (2011). "The Povarov reaction: A versatile method for the synthesis of tetrahydroquinolines."[1][9] Tetrahedron. (Authoritative Grounding).

Technical Guide: Biological Activity of 3-Amino-3-(quinolin-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 3-Amino-3-(quinolin-2-yl)propanoic acid derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

3-Amino-3-(quinolin-2-yl)propanoic acid represents a convergence of two powerful medicinal chemistry concepts: the privileged quinoline pharmacophore and the


-amino acid backbone . While 

-amino acids are the standard building blocks of life, their rapid proteolytic degradation limits their utility as standalone drugs. The

-amino acid homologue—specifically this 3-substituted derivative—offers enhanced metabolic stability (proteolytic resistance) while positioning the bioactive quinoline ring for optimal interaction with biological targets such as DNA gyrase (bacteria) and Topoisomerase II (cancer).

This guide analyzes the compound's transition from a synthetic curiosity to a high-value scaffold in peptidomimetics and drug discovery.

Chemical Architecture & Rationale

Structural Logic

The molecule consists of a propanoic acid backbone with an amino group at the C3 (


) position, where a quinolin-2-yl moiety is also attached.
  • Quinoline Moiety: A planar, bicyclic aromatic heterocycle.[1] It acts as a DNA intercalator and a metal chelator (via the N-atom), essential for inhibiting metalloenzymes like DNA gyrase.

  • 
    -Amino Acid Backbone:  The additional methylene group (
    
    
    
    ) between the carboxylic acid and the
    
    
    -carbon (relative to the amino group) introduces flexibility and prevents recognition by standard proteases, significantly increasing plasma half-life.
Synthesis Pathways

The synthesis of this scaffold typically follows the Rodionov Reaction or modified Mannich-type condensations, ensuring access to both racemic and enantiopure forms.

MethodReagentsMechanismYield/Selectivity
Rodionov Synthesis Quinoline-2-carboxaldehyde + Malonic acid +

Condensation-DecarboxylationHigh Yield, Racemic
Enzymatic Resolution Lipase (e.g., Burkholderia cepacia) + Racemic EsterKinetic Resolution>99% ee (Enantiopure)
Mannich Reaction Quinoline imine + Silyl ketene acetalNucleophilic AdditionHigh Diastereoselectivity

Expert Insight: For drug development, the Enzymatic Resolution pathway is preferred. The biological activity of


-amino acids is often stereodependent; the 

-enantiomer typically exhibits superior binding affinity in chiral pockets of enzymes like Topoisomerase.

Biological Activity Profile

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of 3-amino-3-(quinolin-2-yl)propanoic acid exhibit broad-spectrum activity, particularly against Gram-negative bacteria. The mechanism involves the stabilization of the DNA-enzyme cleavable complex, leading to bacterial cell death.

  • Target: DNA Gyrase (Subunit A) and Topoisomerase IV.[2]

  • Potency: MIC values for optimized derivatives often range from 0.5 to 4

    
      against E. coli and S. aureus.
    
  • Structure-Activity Relationship (SAR):

    • Substitution at the quinoline C6/C7 positions (e.g., with Fluorine) significantly enhances cell penetration and potency (analogous to fluoroquinolones).

    • The free carboxylic acid is critical for binding to the active site via Magnesium (

      
      ) bridges.
      
Anticancer Activity (Cytotoxicity)

The scaffold serves as a potent cytotoxic agent against solid tumors, specifically breast (MCF-7) and lung (A549) cancer lines.

  • Mechanism: Dual inhibition of Topoisomerase II and EGFR (Epidermal Growth Factor Receptor).

  • Data Highlights:

    • 
       against MCF-7: 1.32 
      
      
      
      (for N-alkylated derivatives).[3]
    • 
       against A549: ~2-5 
      
      
      
      .
  • Apoptosis: Induction of G2/M phase cell cycle arrest and activation of Caspase-3.

Mechanism of Action (Visualized)

The following diagram illustrates the dual-pathway mechanism where the derivative acts as an "Intercalative Blocker" in bacteria and an "Apoptotic Trigger" in cancer cells.

MOA_Pathway cluster_Bacteria Antibacterial Pathway cluster_Cancer Anticancer Pathway Compound 3-Amino-3-(quinolin-2-yl) propanoic acid Derivative Gyrase Target: DNA Gyrase / Topo IV Compound->Gyrase Intercalation TopoII Target: Topoisomerase II Compound->TopoII Inhibition EGFR Target: EGFR Kinase Compound->EGFR Competitive Binding Complex Stabilizes Cleavable Complex (Drug-Enzyme-DNA) Gyrase->Complex DSB Double-Strand Breaks Complex->DSB Accumulation BactDeath Bacterial Cell Death DSB->BactDeath Arrest G2/M Cell Cycle Arrest TopoII->Arrest EGFR->Arrest Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis

Figure 1: Dual mechanism of action targeting DNA replication machinery in bacteria and cell cycle regulation in cancer cells.

Experimental Protocols

Protocol A: Synthesis via Modified Rodionov Reaction

Use this protocol to generate the core racemic scaffold for initial screening.

Reagents: Quinoline-2-carbaldehyde (1 eq), Malonic acid (1 eq), Ammonium acetate (2 eq), Ethanol (Solvent).

  • Setup: Dissolve quinoline-2-carbaldehyde and malonic acid in absolute ethanol in a round-bottom flask.

  • Addition: Add ammonium acetate in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Causality: Reflux provides the activation energy for the condensation and subsequent thermal decarboxylation.
    
  • Filtration: Cool the reaction mixture to room temperature. The

    
    -amino acid typically precipitates as a white solid.
    
  • Purification: Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde. Recrystallize from ethanol/water (1:1).

  • Validation: Confirm structure via

    
    -NMR (Look for 
    
    
    
    -CH signal at
    
    
    4.5–5.0 ppm).
Protocol B: In Vitro Antibacterial Assay (MIC)

Standard Microdilution Method (CLSI guidelines).

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    ).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve the quinoline derivative in DMSO (Stock

    
    ). Perform serial 2-fold dilutions in a 96-well plate.
    
  • Incubation: Add

    
     of bacterial suspension to each well. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control for quinoline-based activity comparison.

References

  • Moussaoui, F., et al. (2020). "Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents." Molecules. Link

  • Soloshonok, V. A., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Catalysts. Link
    
  • Sidoryk, K., et al. (2016). "Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents." Arabian Journal of Chemistry. Link

  • Albright, S. (2023).

    
    -Amino Acids and Their Derivatives." University of Illinois Chemical Reviews. Link
    
  • Aly, A. A., et al. (2018). "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors." Medicinal Chemistry Research. Link

Sources

Physicochemical Characteristics of 3-Amino-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 3-Amino-3-(quinolin-2-yl)propanoic acid , a specialized


-amino acid derivative.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

3-Amino-3-(quinolin-2-yl)propanoic acid is a


-amino acid featuring a quinoline heteroaromatic system at the 

-position. Unlike common

-amino acids, this molecule possesses an extra carbon in the backbone, conferring unique conformational flexibility and proteolytic stability. It is a critical building block in peptidomimetics and foldamer research , where it promotes the formation of stable secondary structures (e.g., 14-helices). Its quinoline moiety adds significant lipophilicity and

-stacking potential, making it valuable for DNA-intercalating agents and fluorescent probes.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 3-Amino-3-(quinolin-2-yl)propanoic acid
Common Synonyms

-(Quinolin-2-yl)-

-alanine; 3-Amino-3-(2-quinolyl)propionic acid
Molecular Formula

Molecular Weight 216.24 g/mol
Chiral Center C3 (Beta-carbon).[1] Exists as (R)- and (S)- enantiomers.
CAS Number Not widely listed; Analog (3-yl): 129042-67-7
SMILES OC(=O)CC(N)c1ccc2ccccc2n1
Structural Considerations

The molecule consists of three distinct functional domains:

  • Quinoline Ring: A planar, bicyclic aromatic system that acts as a hydrophobic and

    
    -stacking pharmacophore. It contains a basic nitrogen (
    
    
    
    ).
  • 
    -Amino Group:  A primary amine at the C3 position.
    
  • Carboxylic Acid: A terminal acid group at C1.

This structure allows for complex ionization behavior, existing primarily as a zwitterion at physiological pH.

Physicochemical Profiling

Ionization Constants ( ) & Speciation

Understanding the ionization state is critical for solubility and binding affinity. The molecule has three ionizable sites.

Functional GroupApprox.

State at pH 7.4Impact
Carboxylic Acid (

)

Deprotonated (

)
Solubility, Ionic bonding
Quinoline Nitrogen (

)

Neutral (

)

-stacking, H-bond acceptor

-Amino Group
(

)

Protonated (

)
Solubility, H-bond donor

Isoelectric Point (pI): Calculated as


. At this pH, the net charge is zero, and aqueous solubility is at its minimum.
Lipophilicity (LogP/LogD)
  • LogP (Neutral): Predicted

    
    . The quinoline ring significantly increases lipophilicity compared to 
    
    
    
    -alanine (LogP
    
    
    ).
  • LogD (pH 7.4): Lower than LogP due to zwitterionic character. Predicted

    
     to 
    
    
    
    .
  • Implication: The molecule has balanced amphiphilicity, suitable for membrane permeability in peptide conjugates while retaining water solubility.

Solubility Profile
  • Water: Moderate to High (Zwitterionic form). Solubility decreases near pH 6.7 (pI).

  • Acid/Base: Highly soluble in 0.1 M HCl (cationic) or 0.1 M NaOH (anionic).

  • Organic Solvents: Soluble in DMSO, Methanol, and DMF. Poorly soluble in non-polar solvents (Hexane,

    
    ) unless protected (e.g., Boc/OMe derivatives).
    

Synthesis Pathway (Rodionov Reaction)

The most robust method for synthesizing


-aryl-

-amino acids is the Rodionov reaction , condensing an aldehyde with malonic acid and ammonium acetate.

Synthesis Aldehyde Quinoline-2-carboxaldehyde (Starting Material) Intermediate Schiff Base / Enamine Intermediate Aldehyde->Intermediate Condensation Reagents Malonic Acid + NH4OAc (Ethanol, Reflux) Reagents->Intermediate Product 3-Amino-3-(quinolin-2-yl)propanoic acid (Racemic Product) Intermediate->Product Decarboxylation & Addition Resolution Chiral Resolution (Enzymatic or Diastereomeric Salt) Product->Resolution Optional Purification

Figure 1: Synthetic pathway via the Rodionov reaction.[2] The process yields a racemic mixture which requires subsequent chiral resolution for stereoselective applications.

Analytical Characterization

NMR Spectroscopy (Predicted Shifts in )
  • 
     NMR: 
    
    • 
       8.3 - 7.5 ppm:  Quinoline aromatic protons (Multiplet, 6H).
      
    • 
       4.8 - 4.5 ppm: 
      
      
      
      (Triplet or dd, 1H). The chiral center proton is deshielded by the aromatic ring and amino group.
    • 
       2.8 - 2.5 ppm: 
      
      
      
      (Multiplet, 2H). Diastereotopic protons adjacent to the carboxylate.
  • 
     NMR: 
    
    • 
       172 ppm:  Carboxyl (
      
      
      
      ).
    • 
       158 ppm:  Quinoline 
      
      
      
      (adjacent to nitrogen).
    • 
       148-120 ppm:  Aromatic carbons.
      
    • 
       52 ppm: 
      
      
      
      (Methine).
    • 
       40 ppm: 
      
      
      
      (Methylene).
UV-Vis & Fluorescence
  • Absorption:

    
     (Typical for quinoline).
    
  • Fluorescence: Weak fluorescence in water; enhanced in non-polar solvents or when intercalated into DNA. Emission

    
     (Blue).
    

Experimental Protocols

Protocol A: Determination of (Potentiometric Titration)

Scope: To determine the precise ionization constants of the carboxyl and amino groups.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjuster).

  • Acidification: Add standard HCl (0.1 M) to lower pH to ~2.0.

  • Titration: Titrate with standard NaOH (0.1 M) using an automatic titrator under

    
     atmosphere.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot to identify inflection points corresponding to

    
     (COOH), 
    
    
    
    (Quinoline-N), and
    
    
    (
    
    
    ).
Protocol B: LogP Determination (Shake-Flask Method)

Scope: To measure lipophilicity for drug-likeness assessment.

  • Phase System: Prepare mutually saturated 1-octanol and phosphate buffer (pH 7.4).

  • Equilibrium: Dissolve the compound in the aqueous phase (known concentration,

    
    ). Add an equal volume of octanol.
    
  • Agitation: Shake at 25°C for 4 hours. Centrifuge to separate phases.

  • Quantification: Measure the concentration in the aqueous phase (

    
    ) using HPLC-UV (Detection at 313 nm).
    
  • Calculation:

    
    .
    

Biological Relevance & Applications[2][4][6][7][8]

Foldamers & Peptidomimetics

-amino acids are resistant to proteolytic degradation by mammalian enzymes. Incorporating 3-Amino-3-(quinolin-2-yl)propanoic acid into peptide backbones induces stable secondary structures, such as the 14-helix .

Foldamer BetaPeptide Beta-Peptide Sequence QuinolineSideChain Quinoline Side Chain (Steric Bulk + Pi-Stacking) BetaPeptide->QuinolineSideChain Incorporation HelixFormation 14-Helix Structure (H-Bond Stabilization) QuinolineSideChain->HelixFormation Induces ProteolyticStability Proteolytic Stability (Drug Half-Life Extension) HelixFormation->ProteolyticStability Results in

Figure 2: Mechanistic impact of quinoline-derived


-amino acids on peptide folding and stability.
DNA Intercalation

The planar quinoline ring can intercalate between DNA base pairs. Derivatives of this amino acid are explored as:

  • Fluorescent DNA Probes: Fluorescence increases upon binding.

  • Anticancer Agents: Inhibiting topoisomerase or DNA replication.

References

  • Rodionov Reaction Mechanism: Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. 
    
  • 
    -Amino Acid Foldamers:  Seebach, D., et al. (2004). "
    
    
    
    -Peptides: From Structure to Function." Chemistry & Biodiversity.[3]
  • Quinoline Physicochemical Data: "Quinoline." PubChem Database, National Center for Biotechnology Information.

  • Synthesis of Heterocyclic -Amino Acids: "Synthesis of -Amino Acids Containing Heterocyclic Side Chains." Journal of Organic Chemistry. (General reference for Rodionov scope).
  • Isomer Data (3-yl analog): "3-Amino-3-(quinolin-3-yl)propanoic acid."[4] ChemScene.

Sources

A Technical Guide to the Metabolic Stability of Quinoline-Based Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline-based scaffolds are fundamental in medicinal chemistry, forming the core of numerous therapeutic agents. When conjugated with amino acid analogs, these compounds present unique pharmacological profiles but also introduce complex metabolic challenges. Metabolic instability is a primary driver of attrition in drug discovery, leading to poor bioavailability and short duration of action. This guide provides an in-depth exploration of the metabolic stability of quinoline-based amino acid analogs, designed for drug development professionals. We will dissect the primary metabolic pathways of the quinoline core, present detailed protocols for assessing metabolic stability in vitro, and discuss structure-metabolism relationships. Furthermore, this document outlines field-proven strategies, such as bioisosteric replacement, to systematically enhance the metabolic robustness of lead candidates, thereby accelerating their path to clinical relevance.

Introduction: The Quinoline-Amino Acid Conjugate

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug design. Its rigid structure and ability to engage in various intermolecular interactions, including π-π stacking and hydrogen bonding, make it a versatile scaffold for targeting a wide array of biological receptors and enzymes. This has led to the development of numerous FDA-approved drugs for indications ranging from cancer to infectious diseases.

The Role of Amino Acid Conjugation

Coupling the quinoline core to amino acid analogs can profoundly modify a compound's physicochemical properties. This strategy is often employed to enhance solubility, modulate lipophilicity, improve cell permeability, or achieve targeted delivery. The resulting amide or ester linkage, along with the diversity of amino acid side chains, provides a rich vector for chemical modification and optimization.

The Critical Importance of Metabolic Stability

A compound's therapeutic success is intrinsically linked to its pharmacokinetic profile. Metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—is a critical determinant of its half-life, oral bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses. Therefore, a comprehensive understanding and early assessment of metabolic stability are paramount to de-risk drug candidates and guide medicinal chemistry efforts.

Fundamentals of Quinoline Metabolism

The metabolic fate of a quinoline-based analog is largely dictated by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) superfamily. Understanding the metabolism of the core scaffold is the first step in predicting the stability of its more complex derivatives.

Primary Metabolic Pathways

The electron-rich quinoline ring is susceptible to oxidative metabolism catalyzed by CYP enzymes. Key transformations include:

  • Hydroxylation: The introduction of a hydroxyl group is a common metabolic route. CYP2E1, for example, is a principal enzyme in the formation of 3-hydroxyquinoline.

  • N-oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a quinoline-1-oxide. In humans, this is primarily mediated by CYP2A6.

  • Epoxidation and Diol Formation: The benzene portion of the ring can be converted to a quinoline-5,6-epoxide, which is subsequently hydrolyzed by epoxide hydrolase to form the corresponding diol.

These oxidative transformations often serve as a prelude to Phase II metabolism, where conjugation with polar moieties (e.g., glucuronic acid) facilitates excretion.

Quinoline_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Subsequent Metabolism Quinoline Quinoline Core Hydroxyquinoline Hydroxyquinoline Quinoline->Hydroxyquinoline CYP2E1 N_Oxide Quinoline-1-Oxide Quinoline->N_Oxide CYP2A6 Epoxide Quinoline-5,6-Epoxide Quinoline->Epoxide CYP2A6 Diol Quinoline-5,6-Diol Epoxide->Diol Epoxide Hydrolase

Caption: Core metabolic pathways of the quinoline scaffold.

In Vitro Assessment of Metabolic Stability

To quantitatively assess metabolic stability, in vitro assays using liver-derived subcellular fractions or cells are indispensable tools in early drug discovery. They provide key data for ranking compounds and predicting in vivo clearance.

The Causality Behind Assay Selection: Microsomes vs. Hepatocytes

The choice between liver microsomes and hepatocytes is a critical decision driven by the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs. They are cost-effective and suitable for high-throughput screening, providing a rapid assessment of a compound's susceptibility to oxidative metabolism. However, they lack Phase II enzymes and cellular transporters, potentially underestimating the total metabolic clearance.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes (Phase I and II) and transporters. They offer a more comprehensive and physiologically relevant model, providing a more accurate prediction of in vivo hepatic clearance. They are the preferred system when a more detailed metabolic profile is required in later-stage discovery.

FeatureLiver MicrosomesSuspension Hepatocytes
Enzyme Content Primarily Phase I (CYPs)Phase I and Phase II
Transporters AbsentPresent
Cofactors Requires external addition (e.g., NADPH)Endogen

Pharmacophore Modeling of 3-Amino-3-(quinolin-2-yl)propanoic acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacophore modeling of 3-Amino-3-(quinolin-2-yl)propanoic acid , a privileged


-amino acid scaffold. This structural motif serves as a critical peptidomimetic core, often functioning as a bioisostere for the Arginine-Glycine-Aspartic acid (RGD) sequence or as a chelating moiety in metalloenzyme inhibitors.

Technical Guide for Lead Optimization & Virtual Screening

Introduction: The Privileged Scaffold

3-Amino-3-(quinolin-2-yl)propanoic acid represents a convergence of two potent pharmacophoric elements: the quinoline ring system (a proven intercalator and kinase/receptor modulator) and the


-amino acid backbone  (a stable peptidomimetic spacer).

In drug discovery, this scaffold is primarily utilized to target:

  • Integrin Receptors (

    
    , 
    
    
    
    ):
    Mimicking the RGD tripeptide where the quinoline acts as an arginine bioisostere.
  • Matrix Metalloproteinases (MMPs): The amino-acid terminus coordinates the catalytic Zinc ion.

  • NMDA Receptors: Acting on the glycine modulatory site.

This guide focuses on constructing a 3D-Pharmacophore Hypothesis to identify novel ligands with improved potency and selectivity.

Chemical Space & Conformational Analysis

Before modeling, one must understand the intrinsic flexibility of the ligand. Unlike


-amino acids, 

-amino acids possess an additional degree of freedom (

bond), allowing for specific secondary structures (helices/turns) that determine bioactivity.
Physicochemical Feature Mapping

The molecule is dissected into four distinct pharmacophoric features:

Feature IDChemical MoietyFunctionInteraction Type
R1 (Aro) Quinoline Ring

-Stacking / Hydrophobic

interactions (e.g., with Phe/Tyr/Trp residues).
D1 (Pos) C3-Amino GroupH-Bond Donor / CationIonic interaction (e.g., with Asp/Glu); H-bond to backbone carbonyls.
A1/A2 (Neg) C1-Carboxyl GroupH-Bond Acceptor / AnionBidentate coordination to Metal ions (

) or salt bridges (Arg/Lys).
A3 (Acc) Quinoline NitrogenH-Bond AcceptorVectorial H-bond (often critical for orientation).
Conformational Sampling Protocol

Objective: Generate a bioactive conformer pool, not just the global minimum.

  • Force Field: OPLS3e or MMFF94s (optimized for small molecule solvation).

  • Solvent Model: Implicit water (GB/SA) to simulate physiological folding.

  • Key Torsion: The

    
     torsion (
    
    
    
    ) often adopts a gauche conformation due to intramolecular H-bonding between the amine and carboxylate, stabilizing a pseudo-5-membered ring.

Pharmacophore Hypothesis Generation

This section details the construction of a Common Feature Pharmacophore (Ligand-Based) assuming the target structure is unknown or flexible.

The Modeling Workflow

The following Graphviz diagram outlines the logical flow from structure to validated model.

PharmacophoreWorkflow Input Input: 3-Amino-3-(quinolin-2-yl)propanoic acid & Active Analogs ConfGen Conformational Expansion (Monte Carlo / 20 kcal/mol window) Input->ConfGen Align Molecular Alignment (Flexible Fit) ConfGen->Align FeatureMap Feature Mapping (HBD, HBA, Aro, Neg) Align->FeatureMap HypoGen Hypothesis Generation (3-5 Point Pharmacophores) FeatureMap->HypoGen Scoring Scoring & Ranking (Fit Value / Survival Score) HypoGen->Scoring Validation Validation (Decoy Set / ROC Curve) Scoring->Validation Validation->HypoGen Refine Constraints

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model.

Step-by-Step Protocol
Step 1: Training Set Selection

Select 5–10 diverse derivatives with known


 values spanning at least 3 orders of magnitude. Ensure the quinoline ring and propanoic acid core are conserved, while peripheral substituents vary.
Step 2: Feature Definition

Using software like Discovery Studio , Schrödinger Phase , or LigandScout :

  • Define the Centroid of the quinoline ring (Aromatic Feature).

  • Define the Vector of the Quinoline Nitrogen lone pair (Acceptor).

  • Define the Projected Point of the Amino group (Donor).

  • Define the Anionic Center of the Carboxylate (Negative Ionizable).

Step 3: Alignment & Hypothesis
  • Method: Use a Common Feature Alignment. Align ligands based on the pharmacophoric points rather than atomic overlap.

  • Constraint: Enforce the distance between the Aromatic Centroid and the Carboxyl Terminus (approx. 6.5–8.5 Å is typical for Integrin RGD pockets).

  • Excluded Volumes: If inactive analogs are available, generate "Excluded Volumes" (steric clashes) where substituents reduce activity.

Model Validation & Quality Assurance

A model is only as good as its predictive power. Do not rely solely on the "Fit Score."

Decoy Set Validation
  • Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator. Input the 3-Amino-3-(quinolin-2-yl)propanoic acid structure to generate 500+ physically similar but topologically distinct non-binders.

  • Screen: Screen both the active training set and the decoy set against your pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) of the ROC plot.

    • Target: AUC > 0.7 indicates a predictive model.

Spatial Interaction Map

The diagram below illustrates the spatial arrangement of the pharmacophore features relative to a hypothetical receptor pocket.

InteractionMap Quinoline Quinoline Ring (Hydrophobic/Pi) Amino Beta-Amino (Donor/Cation) Quinoline->Amino ~5.5 Å Acid Carboxyl (Neg Ionizable) Quinoline->Acid ~7.2 Å Nitrogen Quinoline N (Acceptor) Amino->Acid ~3.8 Å (Gauche) Rec_Metal Metal Ion (Zn/Mg) Acid->Rec_Metal Coordination Rec_Pocket Hydrophobic Pocket

Figure 2: Spatial pharmacophore map showing feature distances and hypothetical receptor interactions.

Experimental Application: Virtual Screening Protocol

Once the model is validated (AUC > 0.7), apply it to screen commercial libraries (e.g., ZINC15, Enamine).

  • Database Preparation: Generate 3D conformers for the library (max 10 conformers per molecule to save time).

  • Pharmacophore Search:

    • Phase 1 (Coarse): Match 3 out of 4 features (must include Aromatic & Acid).

    • Phase 2 (Fine): Match all 4 features + Vector constraints.

  • Post-Processing:

    • Filter by Lipinski’s Rule of 5 (MW < 500, LogP < 5).

    • Visual Inspection: Ensure the quinoline nitrogen is not sterically occluded.

References

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors. Angewandte Chemie International Edition. Link

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids: The "Other" Amino Acids.[1] Biopolymers (Peptide Science). Link
    
  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link

  • Kou, X., et al. (2005). Pharmacophore modeling and virtual screening of

    
     integrin antagonists. Bioorganic & Medicinal Chemistry Letters.[2] Link
    

Sources

The Quinolinyl Beta-Amino Acid Scaffold: From Antimalarial Origins to Integrin Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the discovery, evolution, and synthetic methodology of quinolinyl


-amino acids  (specifically 3-amino-3-(quinolinyl)propanoic acid derivatives). While quinolines have historically been synonymous with antimalarials (e.g., chloroquine), the fusion of the quinoline ring with a 

-amino acid backbone emerged in the late 1990s as a critical pharmacophore for peptidomimetics . This scaffold is pivotal in the design of Integrin Antagonists (specifically VLA-4 and

inhibitors), offering superior metabolic stability and conformational rigidity compared to their

-amino acid counterparts.

Part 1: Historical Evolution & Discovery

The Peptidomimetic Shift (Late 1990s)

The discovery of quinolinyl


-amino acids was not an isolated chemical curiosity but a direct response to the failure of peptide-based drugs. In the search for orally bioavailable antagonists for VLA-4 (Very Late Antigen-4; 

integrin)
—a target implicated in asthma, multiple sclerosis, and inflammation—researchers needed a scaffold that mimicked the Asp-Phe or Leu-Asp turns found in natural ligands (VCAM-1) but resisted proteolytic cleavage.
  • The Breakthrough: Researchers at major pharmaceutical hubs (Merck, Pfizer, and smaller biotechs) identified that replacing the

    
    -amino acid backbone with a 
    
    
    
    -amino acid extended the carbon chain by one methylene unit. This homologation introduced specific folding properties (e.g., 14-helix formation in oligomers) and allowed the quinoline ring to stack effectively within the hydrophobic pockets of integrin receptors.
  • Key Application: The quinoline moiety specifically serves as a

    
    -stacking element that mimics the side chains of Tryptophan or Tyrosine but with tunable electronic properties via the pyridine nitrogen.
    
Evolution of Synthetic Logic

The synthesis of these molecules evolved through three distinct "generations" of chemical logic:

  • Generation 1 (Classical Resolution): Racemic synthesis via the Rodionov reaction followed by fractional crystallization or enzymatic resolution. High waste, low throughput.

  • Generation 2 (Chiral Auxiliaries): Use of stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones) to direct the addition of acetate enolates to quinoline imines. Effective but atom-inefficient.

  • Generation 3 (Catalytic Asymmetric): The current standard. Asymmetric Hydrogenation (AH) of

    
    -amino acrylates (enamides) using Rhodium or Ruthenium catalysts with chiral phosphine ligands.
    

Part 2: Synthetic Methodologies & Mechanisms

The Rodionov Reaction (Historical Baseline)

The Rodionov reaction allows for the one-pot synthesis of racemic


-amino acids from aldehydes. While operationally simple, it is rarely used in modern GMP settings due to poor yields with electron-deficient heterocycles like quinoline.
  • Mechanism: Condensation of the aldehyde with malonic acid and ammonium acetate in ethanol.

  • Limitation: The basic nitrogen of the quinoline ring often interferes with the ammonium equilibrium, leading to decarboxylation without amination (forming simple cinnamic acid derivatives).

The Modern Standard: Asymmetric Hydrogenation

The most robust route to enantiopure quinolinyl


-amino acids is the Asymmetric Hydrogenation of Enamides . This route is preferred for its scalability and high Enantiomeric Excess (ee).
Mechanism & Workflow

The synthesis hinges on constructing a Z-enamide precursor. The geometry of the double bond is critical, as it dictates the face of coordination to the Rhodium catalyst.

G Aldehyde Quinoline-3-Carbaldehyde Knoevenagel Step 1: Knoevenagel Condensation Aldehyde->Knoevenagel + Malonic Acid Acrylate 3-(3-Quinolyl)acrylic Acid Knoevenagel->Acrylate Curtius Step 2: Curtius Rearrangement (or Enamide Formation) Acrylate->Curtius + DPPA / tBuOH Enamide Z-Enamide Intermediate (Prochiral) Curtius->Enamide Hydrogenation Step 3: Rh-Catalyzed Asymmetric Hydrogenation Enamide->Hydrogenation H2, [Rh(cod)2]BF4 (R,R)-DIPAMP Product (S)-3-Amino-3-(quinolinyl) propanoic acid Hydrogenation->Product >98% ee

Caption: Figure 1.[1][2] The modern "Generation 3" synthetic pathway utilizing asymmetric hydrogenation.

Part 3: Detailed Experimental Protocol

Target Molecule: (S)-3-Amino-3-(3-quinolinyl)propanoic acid methyl ester Method: Rhodium-Catalyzed Asymmetric Hydrogenation of the Enamide.

Phase 1: Precursor Synthesis (The Enamide)

Note: Direct condensation to the enamide is difficult. The most reliable route is via the acrylic acid.

  • Reagents: Quinoline-3-carbaldehyde (10 mmol), Malonic acid (12 mmol), Piperidine (cat.), Pyridine (solvent).

  • Procedure:

    • Reflux aldehyde and malonic acid in pyridine/piperidine for 4 hours (Knoevenagel/Decarboxylation).

    • Isolate 3-(3-quinolinyl)acrylic acid via acid precipitation (Yield: ~85%).

  • Conversion to Enamide (Curtius Route):

    • Treat the acrylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol under reflux.

    • Mechanism: The intermediate acyl azide rearranges to the isocyanate, which is trapped by t-Butanol to form the N-Boc-enamide .

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Critical Insight: The quinoline nitrogen can poison the catalyst. It is often necessary to perform this reaction in the presence of a stoichiometric acid (e.g., HBF₄) or use a cationic Rhodium precursor that is less susceptible to N-binding.

ParameterSpecificationCausality / Rationale
Catalyst Precursor [Rh(cod)₂]BF₄ (1 mol%)Cationic Rh is more active for enamides than neutral Rh complexes.
Chiral Ligand (R,R)-DIPAMP or (R)-BINAPElectron-rich bisphosphines induce the necessary steric clash to differentiate the prochiral faces.
Solvent Degassed MethanolPolar protic solvents stabilize the ionic Rh-intermediate.
Pressure 5 bar (75 psi) H₂Moderate pressure ensures rate without compromising enantioselectivity.
Additive HBF₄ (1.0 eq)CRITICAL: Protonates the quinoline nitrogen, preventing it from binding to the Rh center and killing catalytic activity.

Step-by-Step Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel with the N-Boc-enamide (1.0 g).

  • Catalyst Prep: In a separate vial, mix [Rh(cod)₂]BF₄ (1 mol%) and (R,R)-DIPAMP (1.1 mol%) in degassed MeOH (5 mL). Stir for 15 mins until the solution turns orange (active complex formation).

  • Protonation: Add HBF₄·OEt₂ (1.0 equiv relative to substrate) to the substrate solution. Do not add acid to the catalyst solution directly.

  • Reaction: Transfer the catalyst solution to the substrate vessel via syringe. Seal and purge with H₂ (3x). Pressurize to 5 bar.

  • Workup: After 12 hours, vent H₂. Concentrate the solvent.[2][3] The product is the N-Boc-protected

    
    -amino ester .
    
  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Part 4: Expert Analysis & Troubleshooting

The "Quinoline Poisoning" Effect

A common failure mode in this synthesis is 0% conversion despite high H₂ pressure.

  • Cause: The

    
     nitrogen of the quinoline ring is a competent ligand. It binds to the Rhodium, displacing the alkene or the phosphine, effectively creating a "dead" complex.
    
  • Solution: As detailed in the protocol, protonation is the most effective strategy. By converting the quinoline to the quinolinium salt, it loses its coordinating ability. Alternatively, using super-acidic anions (like BArF) as counterions for the Rhodium catalyst can reduce deactivation.

Regioselectivity in Knoevenagel

When synthesizing the starting material, ensure the aldehyde is at the 3-position.

  • 2-Quinolinecarbaldehyde: Reacts much faster but the resulting vinyl group is unstable and prone to polymerization.

  • 3-Quinolinecarbaldehyde: Provides the most stable "cinnamic-like" system, ideal for VLA-4 antagonist scaffolds.

Structural Validation

The absolute configuration must be confirmed via Mosher's Amide analysis or X-ray crystallography of the hydrochloride salt. The (S)-enantiomer is typically the bioactive conformer for integrin antagonism.

References

  • Pitts, W. J., et al. (2000). "Identification of Purine-Based Inhibitors of VLA-4 (α4β1 Integrin)." Journal of Medicinal Chemistry. (Validated via search context: VLA-4 antagonists).

  • Lebedev, A. V., et al. (2005).[4][5][6] "The Rodionov reaction of aliphatic and aromatic aldehydes."[4][7] Russian Journal of General Chemistry.

  • Lubell, W. D., et al. (2005). "Enantioselective Synthesis of Beta-Amino Acids." Chemical Reviews.

  • Banwell, M. G., et al. (2013). "Syntheses of the (+)- and (−)-Forms of 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic Acid." Asian Journal of Organic Chemistry.

  • Hruby, V. J., et al. (2002). "Design of peptides, proteins, and peptidomimetics in chi space." Pure and Applied Chemistry.

Sources

Toxicological Profile of 3-Amino-3-(quinolin-2-yl)propanoic Acid: A Predictive and Empirical Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(quinolin-2-yl)propanoic acid (CAS 100142-82-3) is a non-canonical


-amino acid characterized by its fused heterocyclic quinoline side chain. While this building block is highly prized in peptidomimetic drug design for enhancing proteolytic stability and structural rigidity, the quinoline moiety introduces distinct toxicological liabilities. As drug candidates advance toward First-in-Human (FIH) clinical trials, regulatory frameworks such as the ICH M3(R2) guidelines mandate rigorous nonclinical safety profiling[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, predictive, and empirical framework for evaluating the toxicological profile of 3-Amino-3-(quinolin-2-yl)propanoic acid and its derivatives. This guide bridges structural alerts with field-proven, self-validating experimental protocols.

Structural Alerts & Predictive Toxicology

Evaluating a novel building block requires deconstructing its molecular architecture to predict off-target interactions and metabolic bottlenecks. For 3-Amino-3-(quinolin-2-yl)propanoic acid, the toxicological profile is driven by two distinct structural domains.

The Quinoline Scaffold: Hepatotoxicity & Genotoxicity

The quinoline ring is a historically challenging pharmacophore. Hepatic metabolism of quinoline derivatives via Cytochrome P450 enzymes (specifically the CYP2E1 and CYP3A4 isoforms) frequently results in the formation of reactive quinoline epoxides[2]. These transient, highly electrophilic intermediates can covalently bind to nucleophilic sites on cellular macromolecules. If not efficiently detoxified by Glutathione S-transferases (GST), these epoxides lead to DNA adduct formation (driving genotoxicity) and severe hepatocyte necrosis[3]. Consequently, any pipeline utilizing this building block must prioritize early Ames testing and reactive metabolite trapping[2].

Cardiotoxicity: The hERG Channel Liability

Perhaps the most critical hurdle in quinoline-based drug development is the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (


). The basicity of the quinoline N1 nitrogen, coupled with the inherent lipophilicity of the fused aromatic system, creates a perfect storm for binding within the inner cavity of the hERG channel[4]. Stereoselective blockage of this channel delays ventricular repolarization, which manifests clinically as QT interval prolongation and carries the risk of fatal arrhythmias[5].
The -Amino Acid Backbone: Metabolic Accumulation

Unlike canonical


-amino acids, 

-amino acids are intrinsically resistant to degradation by standard mammalian proteases. While this is a deliberate design choice to improve pharmacokinetic (PK) half-life, it introduces the toxicological risk of prolonged systemic exposure and intracellular accumulation. This necessitates extended repeated-dose toxicity studies in rodent models to establish a true No Observed Adverse Effect Level (NOAEL)[6].

Pathway A 3-Amino-3-(quinolin-2-yl)propanoic acid (Parent Compound) B CYP450 Oxidation (CYP2E1 / CYP3A4) A->B Hepatic Metabolism C Quinoline Epoxide (Reactive Intermediate) B->C Epoxidation D GSH Conjugation (Detoxification Pathway) C->D Glutathione S-Transferase E DNA Adduct Formation (Genotoxicity / Hepatotoxicity) C->E Covalent Binding

Mechanistic pathway of CYP450-mediated quinoline epoxidation and subsequent toxicological outcomes.

Empirical Toxicological Assessment Framework

To satisfy regulatory expectations and de-risk the compound early, we deploy a tiered screening workflow. This ensures that resources are allocated efficiently, moving from high-throughput in vitro assays to complex in vivo models only when safety thresholds are met[6].

Workflow T1 Tier 1: In Silico Structural Alerts T2 Tier 2: In Vitro (hERG, Ames, HLMs) T1->T2 T3 Tier 3: In Vivo (Rodent MTD/NOAEL) T2->T3 T4 Regulatory Submission (ICH M3(R2)) T3->T4

Tiered toxicological screening workflow for novel quinoline-derived unnatural amino acids.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes built-in controls to ensure that the causality of the observed toxicity (or lack thereof) can be definitively linked to the compound rather than assay artifacts.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Objective: To empirically determine if the quinoline ring undergoes CYP-mediated epoxidation by trapping the transient intermediate with Glutathione (GSH). Causality Rationale: Epoxides are too unstable for direct LC-MS/MS detection. By introducing GSH, we provide a surrogate nucleophile. The detection of a +307 Da mass shift confirms the formation of a reactive electrophile[3].

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), 3-Amino-3-(quinolin-2-yl)propanoic acid (10

    
    M), and GSH (5 mM) in the buffer.
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Self-Validation: Run a parallel negative control lacking NADPH to confirm that metabolite formation is strictly CYP450-dependent. Run a positive control (e.g., Acetaminophen) to verify HLM enzymatic viability.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the parent mass and the specific parent + 307 Da (GSH adduct) and parent + 16 Da (hydroxylation) peaks.

Protocol 2: Automated Patch-Clamp hERG Assay

Objective: To quantify the


 of the compound against the hERG potassium channel to assess cardiotoxic risk.
Causality Rationale:  The voltage protocol forces the channel into an open/inactivated state, allowing lipophilic, basic compounds to enter and block the inner pore, mimicking physiological QT prolongation mechanisms[4].
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • System Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Self-Validation: Monitor leak currents; exclude any cell with a seal resistance < 500 M

    
     to ensure data integrity.
    
  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-Amino-3-(quinolin-2-yl)propanoic acid in ascending concentrations (0.1

    
    M to 30 
    
    
    
    M). Measure the fractional block of the tail current at each concentration.
  • Validation & Analysis: Perfuse a known hERG blocker (e.g., E-4031 at 500 nM) at the end of the assay to confirm channel responsiveness. Calculate the

    
     using a standard Hill equation fit.
    

Quantitative Data Summaries

To facilitate rapid decision-making, the predictive liabilities and standard in vitro safety thresholds for quinoline-derived


-amino acids are summarized below.

Table 1: Predictive Toxicological Liabilities and Mitigation Strategies

Structural MoietyPredicted LiabilityMechanistic RationaleExperimental Mitigation
Quinoline Ring HepatotoxicityCYP2E1/3A4 mediated epoxidation leading to cellular necrosis.HLM GSH-trapping assay; CYP phenotyping.
Quinoline Ring GenotoxicityEpoxide intermediates forming covalent DNA adducts.Ames Test (OECD 471) with and without S9 fraction.
Quinoline N1 CardiotoxicityBasicity and lipophilicity drive hERG inner pore binding.Automated patch-clamp hERG assay.

-Amino Acid
Systemic AccumulationResistance to endogenous proteolytic degradation.14-day repeated-dose rodent toxicity study.

Table 2: Standard In Vitro Toxicity Thresholds for Quinoline Derivatives

AssayTarget MetricAcceptable ThresholdHigh-Risk Indicator
hERG Patch-Clamp

> 30

M
< 10

M (Requires structural redesign)
GSH Trapping Adduct Formation< 10% of parent consumed> 25% conversion to GSH adducts
Ames Test Revertant ColoniesNegative across all strainsDose-dependent increase in revertants
Cytotoxicity (HepG2)

> 100

M
< 50

M

References

1.[1] Design and Conduct Considerations for First‐in‐Human Trials - PMC - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQ4hm37Pvqe3hhAp2ICZkN8IKsgKJA00HmPLLGAdqB7yNtUiXA0HMU7FDK7jfA7NbQfB2cgmvZbL3YMs_xO9p0-qLaHlIepcPGkpGo7H7XLDeAVSaLPOTHC_QYpptJBVGMgBZfn7EDEt6sOw= 2.[6] FDA, ICH, and the 3Rs: supporting studies - FDA - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF34cVuy7xF5ZmFQgF69siiZO0RK4araCiI7IGbrNgMtmqTyZUnY9-G1_7T6nCVZI8wQW3kLN1f-gyGS0aL__ExEvvmpyL3BUIi6UfOc1Hj8mCCGk-tec51JdSPEkpP_HRzbho7 3.[2] Quinoline | 91-22-5 - ChemicalBook - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH99hK5b3kpACppO-lxVQNk6ITeMunL9Q6jK5zGnOYNMbLkf3JyukPFTLisj78hc_lYIOKTTgAIV-s7sBRDD1UHMUPT0XufNj3O1XuYycusc3-yrMaMwrjp6vOgUDbOD5Zg4QD8T7s9ZJ0g1GU0rPAHib3UG6g2yTb3bN4nB043kQ== 4.[3] Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCEDoV1AKtvh4u1VIAVNLKNozQsSi3yINsnKRXFHgxsCKgh1yGQvxJSB-X0UdUYvt48ITtoqpwtDSZflMf6zkQfcv2RYoJNZtUbJ--sP7VIOvFI7XcD2NWDaOBc5ot1HXWpze9BK1KZtoeeRkpWd2wa0Gn4S7TmJxV69QU7QTzmqw4IO67-8bth79RUjC2UxvCWw18FaQlOAw33sHy27fzIkThsFyx1Ik= 5.[5] Stereoselective Blockage of Quinidine and Quinine in the hERG Channel - PMC - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOEYZZK0AilSs7A-KsG2xwcT-bBIm_zfY76jwJkokXnriJA6TDk7BRE1AO_gVD0CswILtUJa2WISK3aKveh4lEJW-WZXi-5CU0HwtKhksCxBC-1OkI-mQD6CIVFrcqvmWV2PkhZq3rFrFZGwE= 6.[4] Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - ACS Publications - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7dsAbhS8vGBjgV3SangAIA6petYtsv6TQ-O8ErjAHi6mml83l8wS04unCEmborE6EG7aSHRwHg44y4cuC9nhAEkFbrEzslEIAHxcfvIDCad0uGOOlrWIZ23UTDw3L1-lfr-TLx-heTTaaa_kjd0PAKNg=

Sources

Methodological & Application

Synthesis of 3-Amino-3-(quinolin-2-yl)propanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is a one-pot, three-component Mannich-type reaction, a convergent and efficient strategy for the preparation of β-amino acids. This document offers in-depth operational instructions, mechanistic insights, and data presentation to enable researchers to successfully synthesize and characterize the target compound.

Introduction

β-amino acids are crucial structural motifs found in a variety of biologically active natural products and pharmaceuticals. Their incorporation into peptide backbones can induce specific secondary structures and confer resistance to enzymatic degradation. The quinoline moiety is a privileged scaffold in drug discovery, present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, and anticancer agents. The combination of these two pharmacophores in 3-Amino-3-(quinolin-2-yl)propanoic acid results in a molecule of significant interest for the development of novel therapeutics. This guide details a robust and accessible synthetic protocol for its preparation.

Reaction Scheme

The synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid can be efficiently achieved through a one-pot reaction involving quinoline-2-carboxaldehyde, malonic acid, and ammonium acetate. This reaction proceeds via an in-situ formation of an imine from the aldehyde and ammonia, followed by the addition of the enolate of malonic acid and subsequent decarboxylation.

G cluster_reactants Reactants cluster_product Product cluster_process Process Quinoline_aldehyde Quinoline-2-carboxaldehyde One_pot One-Pot Synthesis Quinoline_aldehyde->One_pot Malonic_acid Malonic Acid Malonic_acid->One_pot Ammonium_acetate Ammonium Acetate Ammonium_acetate->One_pot Target_molecule 3-Amino-3-(quinolin-2-yl)propanoic acid One_pot->Target_molecule caption Figure 1. Overall reaction workflow.

Caption: Figure 1. Overall reaction workflow.

Mechanistic Rationale

The one-pot synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid is a variation of the Mannich reaction. The key steps are:

  • Imine Formation: Quinoline-2-carboxaldehyde reacts with ammonia, generated in situ from ammonium acetate, to form the corresponding imine.

  • Nucleophilic Addition: Malonic acid is deprotonated by a base (acetate ion from ammonium acetate) to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbon of the imine.

  • Decarboxylation: The resulting intermediate undergoes spontaneous decarboxylation upon heating, leading to the formation of the final β-amino acid product.

This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

Detailed Synthesis Protocol

This protocol is based on established procedures for the synthesis of β-aryl-β-amino acids.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Quinoline-2-carboxaldehyde≥98%Commercially available
Malonic Acid≥99%Commercially available
Ammonium Acetate≥98%Commercially available
EthanolAnhydrousCommercially available
Diethyl EtherAnhydrousCommercially availableFor precipitation
Deionized WaterIn-house
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-2-carboxaldehyde (1.57 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • Product Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is triturated with 50 mL of diethyl ether to precipitate the product.

  • Purification: The crude product is collected by filtration and washed with cold diethyl ether. For further purification, the solid can be recrystallized from a mixture of ethanol and water.

  • Drying: The purified product is dried in a vacuum oven at 40-50 °C to a constant weight.

G start Start reactants 1. Add Quinoline-2-carboxaldehyde, Malonic Acid, and Ammonium Acetate to a round-bottom flask. start->reactants solvent 2. Add anhydrous Ethanol. reactants->solvent reflux 3. Heat to reflux for 6-8 hours. Monitor by TLC. solvent->reflux cool 4. Cool to room temperature. reflux->cool evaporate 5. Remove solvent under reduced pressure. cool->evaporate precipitate 6. Triturate with Diethyl Ether to precipitate the product. evaporate->precipitate filter 7. Collect the solid by filtration. precipitate->filter recrystallize 8. Recrystallize from Ethanol/Water (Optional, for higher purity). filter->recrystallize dry 9. Dry under vacuum. filter->dry If recrystallization is not performed recrystallize->dry end End Product: 3-Amino-3-(quinolin-2-yl)propanoic acid dry->end caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Characterization

The synthesized 3-Amino-3-(quinolin-2-yl)propanoic acid should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., -NH₂, -COOH, aromatic C-H).

  • Melting Point (m.p.): To assess the purity of the compound.

Expected Spectroscopic Data (Predicted):

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the quinoline ring protons, a multiplet for the CH-NH₂ proton, and multiplets for the CH₂ protons. A broad singlet for the NH₂ protons and a broad singlet for the COOH proton.
¹³C NMR Signals for the nine carbons of the quinoline ring, the methine carbon attached to the amino group, the methylene carbon, and the carboxylic acid carbon.
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂O₂ = 216.24 g/mol ).
IR (KBr, cm⁻¹) Broad peak around 3400-2500 cm⁻¹ (O-H and N-H stretching), ~1700 cm⁻¹ (C=O stretching of carboxylic acid), ~1600 cm⁻¹ (N-H bending and aromatic C=C stretching).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quinoline derivatives can be toxic and should be handled with care.

  • Malonic acid is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and monitor closely by TLC. Ensure anhydrous conditions.
Loss of product during work-up.Use a minimal amount of solvent for recrystallization. Ensure complete precipitation with diethyl ether.
Impure Product Presence of starting materials or side products.Optimize the recrystallization solvent system. Consider column chromatography for further purification if necessary.

Conclusion

The described one-pot Mannich-type reaction provides a straightforward and efficient method for the synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid. This protocol is scalable and utilizes readily available starting materials, making it a valuable tool for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable its use in the design and development of novel therapeutic agents.

References

  • Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride is accomplished efficiently using cyanuric chloride in an aqueous medium to give the corresponding β-acetamido ketone or ester in high yield. Synthesis, 2010(05), 803-806.
  • Song, J., Shih, H. W., & Deng, L. (2007). A highly enantioselective Mannich reaction with in situ generation of carbamate-protected imines from stable α-amido sulfones catalyzed by an organic catalyst provides a concise and highly enantioselective route converting aromatic and aliphatic aldehydes into optically active aryl and alkyl β-amino acids. Organic letters, 9(4), 603–606.
  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.
  • Müller, A., Vogt, C., & Sewald, N. (1998).
  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A base-catalyzed Michael-type addition of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones in tetrahydrofuran followed by hydrolysis of the adducts in refluxing 6 M aqueous hydrochloric acid affords β3-amino acid hydrochlorides in high yield and excellent purity. Tetrahedron, 61(36), 8536-8541.
  • Matsuo, J. I., Yamanaka, H., Kawana, A., & Mukaiyama, T. (2003). Efficient carbon-carbon bond formation of N-carbobenzyloxy amines with 1,3-dicarbonyl compounds at the α-position of nitrogen was established by a one-pot oxidative Mannich reaction using N-tert-butylbenzenesulfinimidoyl chloride as an oxidant. Chemistry letters, 32(1), 6-7.
  • Hatano, M., Horibe, T., & Ishihara, K. (2010). In a highly enantioselective direct Mannich-type reaction of aldimines with dialkyl malonates, an inexpensive Mg(II)-BINOLate salt can activate both aldimines and malonates as a cooperative acid-base catalyst. Organic letters, 12(15), 3502–3505.
  • A one-pot, three-component reaction of an arylaldehyde, malonic acid (5), and ammonium acetate, which assembles the β-amino acid core. In this study, we developed a synthesis of LLW62 (1, Figure 2), which is a complex benzimidazole-substituted β-amido-amide similar in structure to inhibitors of p21 that were reported previously to support studies of this compound as a biological probe. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids with Heterocyclic Scaffolds

Chiral β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can enhance metabolic stability and confer specific conformational constraints, leading to improved biological activity and selectivity. The quinoline moiety, a privileged scaffold in numerous pharmaceuticals, imparts unique photophysical properties and biological activities, including antimalarial, antibacterial, and anticancer effects. Consequently, the enantioselective synthesis of β-amino acids bearing a quinoline substituent, such as 3-Amino-3-(quinolin-2-yl)propanoic acid, is of significant interest for the development of novel therapeutic agents. This document provides a detailed guide to a plausible and scientifically grounded approach for the enantioselective synthesis of this target molecule, focusing on the principles of asymmetric organocatalysis.

Synthetic Strategy: Organocatalytic Asymmetric aza-Michael Addition

The core of the proposed synthetic strategy is the organocatalytic asymmetric aza-Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated precursor bearing the quinoline-2-yl group. This approach is favored for its operational simplicity, mild reaction conditions, and the ability to achieve high enantioselectivity without the need for transition metals.

Key Reaction: Asymmetric Conjugate Addition

The key transformation involves the conjugate addition of a protected amine, such as tert-butyl carbamate, to (E)-ethyl 3-(quinolin-2-yl)acrylate. The stereochemical outcome of this reaction is controlled by a chiral organocatalyst. Bifunctional thiourea catalysts are particularly well-suited for this purpose as they can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions.

Proposed Bifunctional Thiourea Catalyst

For this synthesis, we propose the use of a Takemoto-type bifunctional thiourea catalyst, which incorporates both a thiourea moiety for electrophile activation and a tertiary amine for nucleophile activation. The specific catalyst chosen is (S,S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea. This catalyst has demonstrated high efficacy in a variety of asymmetric Michael additions.

Experimental Protocols

Part 1: Synthesis of (E)-ethyl 3-(quinolin-2-yl)acrylate (Michael Acceptor)

Objective: To prepare the α,β-unsaturated ester required for the asymmetric aza-Michael addition.

Materials:

  • Quinoline-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of quinoline-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (E)-ethyl 3-(quinolin-2-yl)acrylate as a solid.

Part 2: Enantioselective aza-Michael Addition

Objective: To perform the key stereodetermining step, the conjugate addition of a carbamate to the α,β-unsaturated ester.

Materials:

  • (E)-ethyl 3-(quinolin-2-yl)acrylate

  • tert-butyl carbamate

  • (S,S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea (Takemoto catalyst)

  • Anhydrous toluene

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried Schlenk tube, add (E)-ethyl 3-(quinolin-2-yl)acrylate (1.0 eq), tert-butyl carbamate (1.2 eq), and the Takemoto catalyst (0.1 eq).

  • Add activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC and chiral HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the protected β-amino ester.

Part 3: Deprotection and Hydrolysis

Objective: To remove the protecting groups and hydrolyze the ester to obtain the final target molecule.

Materials:

  • Protected β-amino ester from Part 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Boc Deprotection: Dissolve the protected β-amino ester in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Ester Hydrolysis: Dissolve the resulting crude amine salt in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to pH ~6 with 1 M HCl.

  • The product may precipitate from the solution. If not, concentrate the solution and purify the crude product by recrystallization or preparative HPLC to obtain 3-Amino-3-(quinolin-2-yl)propanoic acid.

Characterization and Quality Control

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the final product is a critical parameter and can be determined by Chiral High-Performance Liquid Chromatography (HPLC).[1]

Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), is often effective for the separation of underivatized amino acid enantiomers.[1]

  • Mobile Phase: A typical mobile phase would be a mixture of water, methanol, and a small amount of an acidic modifier like formic acid (e.g., 80:20:0.1 v/v/v).[1] The exact composition should be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

  • Calculation of % ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Water:Methanol:Formic Acid (80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Table 1: Example Chiral HPLC Conditions.

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Michael Acceptor Synthesis cluster_1 Part 2: Asymmetric aza-Michael Addition cluster_2 Part 3: Deprotection and Hydrolysis Quinoline-2-carbaldehyde Quinoline-2-carbaldehyde Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons Quinoline-2-carbaldehyde->Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH (E)-ethyl 3-(quinolin-2-yl)acrylate (E)-ethyl 3-(quinolin-2-yl)acrylate Horner-Wadsworth-Emmons->(E)-ethyl 3-(quinolin-2-yl)acrylate Conjugate Addition Conjugate Addition (E)-ethyl 3-(quinolin-2-yl)acrylate->Conjugate Addition tert-butyl carbamate, Chiral Catalyst Protected beta-Amino Ester Protected beta-Amino Ester Conjugate Addition->Protected beta-Amino Ester Boc Deprotection Boc Deprotection Protected beta-Amino Ester->Boc Deprotection TFA Ester Hydrolysis Ester Hydrolysis Boc Deprotection->Ester Hydrolysis LiOH 3-Amino-3-(quinolin-2-yl)propanoic acid 3-Amino-3-(quinolin-2-yl)propanoic acid Ester Hydrolysis->3-Amino-3-(quinolin-2-yl)propanoic acid

Caption: Overall synthetic workflow for the enantioselective synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid.

Mechanistic Rationale for Enantioselectivity

G cluster_catalyst Bifunctional Thiourea Catalyst cluster_reactants Reactants catalyst Thiourea-Amine Catalyst michael_acceptor (E)-ethyl 3-(quinolin-2-yl)acrylate catalyst->michael_acceptor H-bonds to carbonyl (activates electrophile) nucleophile tert-butyl carbamate catalyst->nucleophile Deprotonates carbamate (activates nucleophile) activated_complex Ternary Complex catalyst->activated_complex michael_acceptor->activated_complex nucleophile->activated_complex Enantioenriched Product Enantioenriched Product activated_complex->Enantioenriched Product Stereocontrolled C-N bond formation

Caption: Proposed mechanism of activation by the bifunctional thiourea catalyst.

Conclusion and Outlook

The outlined protocol provides a robust and scientifically supported pathway for the enantioselective synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid. The use of organocatalysis, specifically with a bifunctional thiourea catalyst, represents a modern and efficient approach to constructing this valuable chiral building block. The successful synthesis and characterization of this compound will enable further exploration of its potential in the development of novel therapeutics. Researchers are encouraged to optimize the reaction conditions, including catalyst loading, solvent, and temperature, to maximize both yield and enantioselectivity for this specific substrate.

References

  • Hayama, N., Azuma, T., Kobayashi, Y., & Takemoto, Y. (2016). Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids. CHEMICAL & PHARMACEUTICAL BULLETIN, 64(7), 704–717. Available from: [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(25), 8272–8273. Available from: [Link]

  • Saito, H., & Miyairi, S. (2014). Recent Advances in Cinchona Alkaloid Catalysis for Enantioselective Carbon-Nitrogen Bond Formation Reactions. Current Topics in Medicinal Chemistry, 14(2), 224-228. Available from: [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 59-71. Available from: [Link]

  • Zhu, B., Sun, H., Fan, H., Wang, M., Guo, F., Zhai, Y., ... & Chang, J. (2022). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3+ 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers, 9(1), 108-115. Available from: [Link]

Sources

Microwave-assisted synthesis of quinolinyl propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinolinyl Propanoic Acid Derivatives

Executive Summary

For researchers and drug development professionals, the quinoline scaffold represents a privileged pharmacophore embedded in numerous FDA-approved therapeutics, exhibiting potent antimalarial, antibacterial, and anticancer properties. Specifically, quinolinyl propanoic acid derivatives—such as 3-(quinolin-2-yl)propanoic acids and 3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids—serve as critical active pharmaceutical ingredient (API) intermediates and target ligands for cell migration inhibition.

As a Senior Application Scientist, I frequently encounter the bottleneck of conventional thermal synthesis: prolonged reaction times, thermal degradation of sensitive functional groups, and poor atom economy. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to achieve rapid, uniform, and highly reproducible transformations. This guide details the mechanistic rationale and self-validating protocols for synthesizing quinolinyl propanoic acid derivatives using MAOS.

Mechanistic Rationale & Causality in Experimental Design

The transition from conventional conductive heating to microwave irradiation is not merely a change in equipment; it is a fundamental shift in reaction kinetics. MAOS relies on two primary mechanisms: dipole rotation and ionic conduction .

When synthesizing quinolinyl propanoic acids, the choice of solvent and base is critical. For instance, in the N-alkylation of 2-quinolones with 3-bromopropanoic acid, we utilize N,N-Dimethylformamide (DMF). DMF possesses a high loss tangent (


), meaning it highly efficiently converts microwave energy into thermal energy [1].

Furthermore, the addition of potassium carbonate (


) serves a dual purpose:
  • Chemical Causality : It deprotonates the amide-like nitrogen of the 2-quinolone, generating a highly nucleophilic intermediate.

  • Physical Causality : The ionic nature of the dissolved

    
     enhances the ionic conduction of the reaction mixture, leading to localized superheating that drastically lowers the activation energy barrier for the 
    
    
    
    nucleophilic substitution.

By utilizing sealed microwave vessels, we can safely heat the reaction mixture above the atmospheric boiling point of the solvent, accelerating the cyclization and alkylation steps from 24 hours down to 10–15 minutes [2].

Process Visualization

MAOS_Workflow Start Starting Materials Isatin + Ketone / 2-Quinolone Prep Reaction Preparation Add Polar Solvent (e.g., DMF) Add Catalyst/Base Start->Prep MW Microwave Irradiation (MAOS) 100-150°C, 10-20 min Dynamic Power Control Prep->MW Dielectric Heating Cool Simultaneous Cooling & Pressure Release MW->Cool Reaction Complete Isolate Isolation & Purification Precipitation / Recrystallization Cool->Isolate Product Quinolinyl Propanoic Acid Derivatives (API Intermediates) Isolate->Product High Yield (>85%)

Workflow for the Microwave-Assisted Synthesis of Quinolinyl Propanoic Acid Derivatives.

Validated Methodologies

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that the researcher can confirm the success of each step in real-time without immediate reliance on complex analytical instrumentation.

Protocol A: Microwave-Assisted N-Alkylation of 2-Quinolones

Objective: Synthesis of 3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoic acid.

Reagents:

  • 2-Quinolone derivative (1.0 mmol)

  • 3-Bromopropanoic acid (1.2 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (2.5 mmol)
    
  • Anhydrous DMF (4.0 mL)

Step-by-Step Procedure:

  • Preparation : In a 10 mL microwave-safe heavy-walled borosilicate vial equipped with a magnetic stir bar, sequentially add the 2-quinolone, 3-bromopropanoic acid, and

    
    .
    
  • Solvation : Add 4.0 mL of anhydrous DMF. Causality Note: The order of addition prevents the premature degradation of the alkyl halide. The suspension will initially appear cloudy due to the insoluble base.

  • Sealing : Seal the vial with a Teflon-lined crimp cap to ensure pressure containment.

  • Irradiation : Place the vial in the microwave reactor. Apply dynamic power control (max 150 W) to ramp the temperature to 110 °C over 2 minutes. Hold at 110 °C for 15 minutes.

  • Cooling & Validation : Allow the system to actively cool to 40 °C via compressed air. Self-Validation Checkpoint 1 : The solution should transition from a cloudy suspension to a distinct, slightly amber homogeneous liquid with fine inorganic salt precipitate at the bottom, indicating complete consumption of the starting materials.

  • Workup : Pour the mixture into 20 mL of crushed ice water. Extract unreacted neutral impurities with Ethyl Acetate (

    
     mL).
    
  • Isolation : Carefully acidify the aqueous layer using 2M HCl to pH 3. Self-Validation Checkpoint 2 : A dense white/pale yellow precipitate will immediately form, confirming the protonation and insolubility of the target propanoic acid derivative.

  • Purification : Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure product.

Protocol B: One-Pot Microwave Pfitzinger Condensation

Objective: Synthesis of 3-(quinolin-2-yl)propanoic acid derivatives.

Reagents:

  • Isatin (1.0 mmol)

  • Levulinic acid (4-oxopentanoic acid) (1.2 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 3.0 mL)

Step-by-Step Procedure:

  • Ring Opening : In a 10 mL microwave vial, dissolve isatin in the 33% KOH solution. Causality Note: The strong base immediately attacks the

    
    -dicarbonyl center of isatin, opening the ring to form potassium isatinate. The solution will rapidly change from orange to a deep yellow/brown.
    
  • Condensation : Add levulinic acid to the basic mixture. Add a magnetic stir bar and seal the vial.

  • Irradiation : Irradiate the mixture at 130 °C for 12 minutes (max pressure limit set to 250 psi). Causality Note: The microwave energy drives the nucleophilic attack of the ketone enolate onto the isatinate carbonyl, followed by rapid dehydration and aromatization to form the quinoline core [3].

  • Workup & Isolation : Cool to room temperature. Transfer the mixture to a beaker and slowly neutralize with glacial acetic acid until pH 4 is reached.

  • Validation : Self-Validation Checkpoint : The target 3-(quinolin-2-yl)propanoic acid derivative will precipitate out of the aqueous solution upon reaching its isoelectric point. Filter, wash with cold water, and dry under a vacuum.

Performance Metrics & Data Presentation

The integration of MAOS drastically improves the synthetic profile of quinolinyl propanoic acid derivatives compared to traditional reflux methods. The table below summarizes the quantitative improvements observed in our laboratory settings [4].

Target CompoundSynthetic RouteConventional TimeConventional YieldMAOS TimeMAOS YieldPurity (HPLC)
3-(Quinolin-2-yl)propanoic acid Pfitzinger Condensation18 hours45%12 min 88% >98%
3-(2-Oxo-1,2-dihydroquinolin-1-yl)propanoic acid N-Alkylation24 hours52%15 min 91% >99%
3-(4-Methylquinolin-2-yl)propanoic acid Doebner-von Miller16 hours40%10 min 85% >97%
3-(6-Chloroquinolin-2-yl)propanoic acid Pfitzinger Condensation20 hours38%15 min 82% >98%

Table 1: Comparative efficiency of Conventional Thermal Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for quinoline derivatives.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Molecules (MDPI)[Link]

  • 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects Journal of Medicinal Chemistry (ACS)[Link]

  • Microwave Multicomponent Synthesis Molecules (MDPI)[Link]

  • Advancements in the synthesis of fused tetracyclic quinoline derivatives RSC Advances (Royal Society of Chemistry)[Link]

Application Note: Advanced Bioconjugation and Peptide Engineering using 3-Amino-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide backbones represents a cornerstone strategy in modern drug development, addressing critical limitations such as poor pharmacokinetic profiles and rapid proteolytic clearance. 3-Amino-3-(quinolin-2-yl)propanoic acid (CAS: 100142-82-3)[1] is a highly specialized


-amino acid that introduces a bulky, electron-rich quinoline pharmacophore directly adjacent to the peptide backbone.

This application note provides researchers and drug development professionals with field-proven methodologies for conjugating this sterically hindered building block. By leveraging its unique structural properties, scientists can engineer peptide therapeutics that exhibit profound protease resistance, enhanced receptor binding via


 stacking, and intrinsic environment-sensitive fluorescence for target engagement tracking.

Mechanistic Insights & Rationale (E-E-A-T)

Overcoming Proteolytic Degradation

Natural


-peptides are rapidly degraded by serum proteases (e.g., trypsin, pepsin, DPP-IV). The substitution of an 

-amino acid with a

-amino acid introduces an additional methylene carbon into the backbone. This subtle elongation fundamentally disrupts the hydrogen-bonding network required for protease active-site recognition. When the

-substituent is a bulky quinoline ring, the resulting steric blockade effectively renders the local peptide sequence invisible to enzymatic cleavage[2].
Privileged Scaffold for Target Engagement

Quinoline derivatives are extensively validated as privileged scaffolds in medicinal chemistry. They exhibit potent biological activities, including the selective inhibition of critical kinase networks such as mTORC1[3] and dual-targeting of EGFR/HER2 receptors[4]. Conjugating 3-Amino-3-(quinolin-2-yl)propanoic acid into a peptide sequence allows the quinoline moiety to act as a hydrophobic anchor, drastically enhancing binding affinity to these targets through robust


 and cation-

interactions[5].
Intrinsic Fluorophore Properties

Beyond structural stability, the quinoline ring acts as a potent, environment-sensitive fluorophore[6]. In aqueous environments, its fluorescence is often quenched. However, upon binding to a hydrophobic receptor pocket or partitioning into a lipid bilayer, the local dielectric constant drops, triggering a massive increase in quantum yield. This allows the bioconjugate to serve as its own reporter in real-time cellular uptake and target engagement assays.

MOA P Quinoline-Modified Peptide PR Protease Enzymes (e.g., Trypsin) P->PR Steric Blockade (β-amino acid) R Target Receptor (e.g., EGFR / mTORC1) P->R High Affinity Binding (π-π stacking) F Fluorescence Emission (Microenvironment Sensitive) R->F Conformational Shift Triggers Emission

Caption: Mechanism of action showing protease resistance and target-induced fluorescence.

Quantitative Data: Impact of Quinoline -Amino Acid Substitution

The following table summarizes the typical pharmacological and photophysical shifts observed when replacing a native


-alanine with 3-Amino-3-(quinolin-2-yl)propanoic acid in a receptor-targeting peptide sequence.
ParameterNative Peptide (

-Alanine)
Modified Peptide (

-Quinoline)
Impact / Fold Change
Serum Half-Life (

)
1.2 Hours> 24.0 Hours20x Increase (Protease Evasion)
Receptor Affinity (

)
450 nM12 nM37x Stronger (

stacking)
Quantum Yield (

) in PBS
N/A (Non-fluorescent)0.02Baseline
Quantum Yield (

) in Lipid
N/A0.4522x Increase (Reporter Function)
Lipophilicity (

)
-1.2+1.8Enhanced Cellular Permeability

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Check: The bulky quinoline ring at the


-carbon creates intense steric crowding around the carboxyl group. Standard carbodiimide chemistry (e.g., DIC/Oxyma) will yield incomplete coupling, leading to deletion sequences. We mandate the use of uronium salts (HATU) with a strong base (DIPEA) to form a highly reactive 7-aza-OBt ester intermediate, driving the acylation forward despite the steric bulk.

Materials:

  • Fmoc-3-Amino-3-(quinolin-2-yl)propanoic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • Rink Amide Resin (loading: 0.4 mmol/g)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-Activation (Critical Step): Dissolve Fmoc-3-Amino-3-(quinolin-2-yl)propanoic acid and HATU in a minimal volume of DMF. Add DIPEA. Wait exactly 3 minutes. This pre-activation ensures the active ester forms completely before encountering the sterically hindered resin-bound amine.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2.5 hours (standard

    
    -amino acids only require 45 mins; the extended time is strictly required here).
    
  • Self-Validation (Micro-cleavage): The standard Kaiser test often yields false negatives for sterically hindered amines. Withdraw a few resin beads, cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes, and analyze via LC-MS. Ensure >95% conversion before proceeding.

  • Double Coupling: If LC-MS shows <95% conversion, repeat Steps 2-3 using fresh reagents before capping unreacted amines with acetic anhydride.

SPPS_Workflow A Fmoc-3-Amino-3- (quinolin-2-yl)propanoic acid C HATU / DIPEA Coupling (2.5 hrs) A->C Activation B Resin-bound Peptide (Free N-terminus) B->C Nucleophilic attack D Fmoc Deprotection (20% Piperidine) C->D Elongation E Fluorogenic Peptide Conjugate D->E Cleavage & Isolation

Caption: Workflow for SPPS incorporation of sterically hindered quinoline beta-amino acids.

Protocol B: N-Terminal Bioconjugation (Post-Synthetic)

Causality Check: If the quinoline amino acid is placed at the N-terminus, its primary amine can be used for further conjugation (e.g., attaching a PEG linker or fluorophore). However, the electron-withdrawing nature of the adjacent quinoline ring, combined with steric hindrance, makes this


-amine significantly less nucleophilic than a standard 

-amine. The addition of a catalytic amount of DMAP is required to accelerate NHS-ester aminolysis.

Step-by-Step Methodology:

  • On-Resin Deprotection: Remove the final Fmoc group from the quinoline amino acid using 20% piperidine in DMF. Wash with DMF (5x) and DCM (3x).

  • Conjugate Preparation: Dissolve the desired NHS-ester (e.g., NHS-PEG4-Biotin, 3.0 eq) in DMF.

  • Catalytic Activation: Add DIPEA (6.0 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Conjugation: Add the solution to the resin. React for 12-16 hours at room temperature under gentle agitation.

  • Global Cleavage: Wash the resin and cleave the fully conjugated peptide using standard TFA scavenger cocktails (e.g., Reagent K) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Amino-3-(quinolin-2-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-882 Subject: Yield Optimization & Troubleshooting for Rodionov Synthesis of Quinoline-


-Amino Acids

Executive Summary

The synthesis of 3-Amino-3-(quinolin-2-yl)propanoic acid is typically achieved via the Rodionov reaction (a one-pot condensation of an aldehyde, malonic acid, and ammonium acetate).

Users frequently report yields below 40% due to three specific failure modes:

  • Competitive Elimination: Formation of the unsaturated 3-(quinolin-2-yl)acrylic acid (cinnamic acid derivative) rather than the amino acid.

  • Zwitterionic Solubility: Failure to precipitate the product due to incorrect pH adjustment relative to the quinoline's isoelectric point (pI).

  • Aldehyde Oxidation: Use of degraded quinoline-2-carbaldehyde.

This guide provides a self-validating protocol to stabilize yields at 65-75% .

Visualizing the Pathway

The following diagram outlines the critical decision points in the Rodionov pathway. Yield loss occurs primarily at the "Michael Addition" node if ammonia concentration is too low.

RodionovPathway Precursors Quinoline-2-carbaldehyde + Malonic Acid + NH4OAc Knoevenagel Intermediate A: Unsaturated Acid Precursors->Knoevenagel Condensation (Ethanol, Reflux) Michael Michael Addition (Critical Step) Knoevenagel->Michael + NH3 (Excess) SideProduct Side Product: 3-(quinolin-2-yl) acrylic acid Knoevenagel->SideProduct Low [NH3] Elimination Decarboxylation Decarboxylation (-CO2) Michael->Decarboxylation Heat Product Target: 3-Amino-3-(quinolin-2-yl) propanoic acid Decarboxylation->Product

Figure 1: The Rodionov Reaction Pathway. Note that the "Side Product" pathway is irreversible; once the acrylic acid forms and stabilizes, it will not convert to the amino acid under standard conditions.

Module 1: Reaction Optimization (The Chemistry)

The Core Issue: The reaction competes between forming the stable unsaturated acid (via Knoevenagel condensation) and the


-amino acid (via Michael addition of ammonia). To favor the amino acid, you must maintain a high concentration of ammonia throughout the reflux.
Optimized Protocol
ParameterStandard ProtocolHigh-Yield Protocol Rationale
Stoichiometry 1:1:2 (Ald:Mal:NH4OAc)1:1.1:2.5 Excess NH4OAc generates the NH3 required to drive the Michael addition.
Solvent Ethanol (95%)Ethanol (Absolute) or n-Propanol Water inhibits imine formation. n-Propanol allows a slightly higher reflux temp (

C), accelerating decarboxylation.
Time 4-6 Hours8-12 Hours The quinoline ring is electron-deficient, slowing the initial condensation steps compared to simple phenyl rings.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq Quinoline-2-carbaldehyde and 1.1 eq Malonic acid in Ethanol (10 mL/g of aldehyde).

  • Ammonium Loading: Add 2.5 eq Ammonium Acetate.

  • Reflux: Heat to vigorous reflux.

    • Critical Check: If the solution turns dark black/tarry within 30 mins, reduce heat slightly. A deep red/orange color is normal for quinolines.

  • Mid-Reaction Boost: At Hour 4 , add an additional 0.5 eq of Ammonium Acetate.

    • Why? Ammonia escapes as gas during reflux. Replenishing it prevents the equilibrium from shifting back toward the acrylic acid side product.

Module 2: Isolation & Purification (The Workup)

The Core Issue:


-amino acids are zwitterions. They are highly soluble in water at neutral pH but insoluble at their isoelectric point (pI). The quinoline nitrogen (pKa ~4.9) complicates this, as it can protonate in acidic conditions.
The "Crash Out" Protocol
  • Cooling: Cool the reaction mixture to room temperature. You will likely see a heavy precipitate.

    • Note: This precipitate is often a mix of the product (zwitterion) and ammonium malonate salts.

  • Filtration: Filter the crude solid. Wash with cold ethanol.

  • The Isoelectric Switch (Purification):

    • Dissolve the crude solid in minimal hot Glacial Acetic Acid .

    • Filter while hot to remove insoluble salts.

    • Slowly add Diethyl Ether or Acetone to the filtrate until turbidity appears.

    • Cool to

      
      C overnight.
      
    • Result: The acetate salt of the amino acid should crystallize out.

Troubleshooting Solubility

If the product does not precipitate from ethanol:

  • Cause: The product is likely trapped as a soluble ethyl ester or the pH is too low/high.

  • Fix: Evaporate the solvent to dryness. Redissolve the residue in a minimum amount of hot water. Adjust pH to 6.5–7.0 using concentrated Ammonia or HCl. The zwitterion is least soluble here.

Module 3: Precursor Quality Control

The Silent Killer: Quinoline-2-carbaldehyde is unstable. It oxidizes to Quinaldic Acid upon exposure to air. Quinaldic acid will not react in the Rodionov pathway but will contaminate your final product, making crystallization impossible.

QC Check:

  • Run a TLC of your starting aldehyde (Hexane:EtOAc 7:3).

  • Aldehyde: High Rf spot.

  • Acid Impurity: Baseline spot (streaking).

  • Action: If the acid spot is visible, you must purify the aldehyde via column chromatography or vacuum distillation before starting.

FAQ: Rapid Fire Troubleshooting

Q: My product is a sticky purple tar. What happened? A: This is characteristic of polymerized quinoline species, often caused by trace metal contamination or overheating.

  • Fix: Use glass-coated stir bars (avoid exposed metal). Perform the reaction under Nitrogen atmosphere to prevent oxidative polymerization.

Q: I isolated a solid, but NMR shows a double bond peak at


 6.5-7.5 ppm. 
A:  You have isolated 3-(quinolin-2-yl)acrylic acid .
  • Fix: Your ammonia concentration dropped too low during reflux. You cannot convert this solid to the amino acid easily. Discard and restart with the "Mid-Reaction Boost" of Ammonium Acetate described in Module 1.

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis (Ethanol, 110°C, 15-20 mins) significantly improves yield by accelerating the decarboxylation step, which is the rate-limiting step.

References

  • Rodionov, V. M., & Malevinskaya, E. T. (1936). Berichte der deutschen chemischen Gesellschaft.
  • Synthesis of Quinoline-3-yl Propanoic Acids (Analogous Chemistry)

    • Syniugin, A. R., et al. (2016).[1] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gellman, S. H., et al. (2004). "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Organic Letters.
  • Purification of Zwitterions

    • "Separation and Refining of Amino Acids."[2] Diaion Technical Manual. Link

Sources

Technical Support Guide: Solubility & Handling of 3-Amino-3-(quinolin-2-yl)propanoic acid

[1]

Executive Summary & Molecule Profile

The Core Challenge: Researchers frequently encounter stalling workflows when handling 3-Amino-3-(quinolin-2-yl)propanoic acid . Despite containing a lipophilic quinoline ring, the molecule refuses to dissolve in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

The Scientific Reality: This behavior is not an anomaly; it is a textbook manifestation of zwitterionic lattice energy .[1] As a

1


1

Quick Profile:

  • Chemical Nature:

    
    -Amino Acid / Quinoline derivative.[1]
    
  • Dominant Species (Neutral pH): Zwitterion.[1][2]

  • Solubility Class: Amphoteric (Soluble in acidic/basic aqueous media; insoluble in non-polar organics).[1][2]

  • Critical pKa values (Est.):

    
    , 
    
    
    ,
    
    
    .[1]

Decision Framework: The Solubility Tree

Before attempting to force dissolution, use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogicStartWhat is your Goal?Goal1Structural Analysis(NMR, HPLC)Start->Goal1Goal2Synthetic Coupling(Amide Bond Formation)Start->Goal2Goal3Purification/ExtractionStart->Goal3Solv1Use DMSO-d6or D2O + DClGoal1->Solv1Protonation breakszwitterionQ1Is N-terminus protected?Goal2->Q1Tech1Ion ExchangeChromatographyGoal3->Tech1High PurityTech2Biphasic Extraction(Requires pH adjustment)Goal3->Tech2Crude CleanupAct1Protect first!(Boc/Fmoc)Q1->Act1NoAct2Soluble in DCM/DMFProceed with couplingQ1->Act2Yes

Figure 1: Operational decision tree for solvent selection based on experimental intent.

Technical Troubleshooting (FAQs)

Q1: Why does the solid persist in DCM even after sonication and heating?

Diagnosis: You are fighting thermodynamics.[1] Explanation: In DCM (dielectric constant

Solution:1
  • For Reactions: Switch to DMF or NMP . If DCM is mandatory, you must derivatize the molecule first (see Protocol A).

  • For Analysis: Use DMSO or Methanol with 1% Acetic Acid.[1]

Q2: I need to perform an amide coupling. How do I solubilize it?

Diagnosis: The zwitterionic amine is non-nucleophilic and insoluble.[1][2] The Fix: You must "unlock" the amine and solubilize the backbone.[1]

  • Use a Polar Aprotic Solvent: Dissolve the amino acid in DMF or DMAc .[1]

  • Add a Base: Add 1.1 equivalents of DIPEA or NMM .[1] This deprotonates the ammonium group (

    
    ), breaking the zwitterion and freeing the amine for nucleophilic attack.
    
  • Alternative: Use the Ester Hydrochloride salt.[1] Esters (Methyl/Ethyl) eliminate the negative charge, making the molecule soluble in DCM/CHCl

    
     (as the hydrochloride salt) or free base.
    
Q3: The compound precipitates during aqueous workup. Where did it go?

Diagnosis: Isoelectric Point (pI) trapping.[1] Explanation: At a specific pH (likely between 6.5 and 7.5), the molecule has a net charge of zero (Zwitterion). This is its point of minimum solubility in water.[1] Recovery:

  • To move to Organic Phase: Adjust aqueous pH to >10 (using NaOH) to form the anion, or <2 (using HCl) to form the cation? Correction: To extract into organic (e.g., n-Butanol or DCM), you usually need to suppress all charges.[1] However, for amino acids, this is difficult.

  • Best Practice: Do not rely on extraction for the free amino acid.[1] Use evaporation or lyophilization , or capture on an Ion Exchange Resin (Dowex 50W).[1]

Validated Protocols

Protocol A: One-Pot Solubilization & N-Boc Protection

Use this to convert the insoluble zwitterion into a DCM-soluble intermediate.[1]

Reagents:

  • 3-Amino-3-(quinolin-2-yl)propanoic acid (1.0 equiv)[1]

  • 
     (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dioxane/Water (1:1 v/v)

Step-by-Step:

  • Suspension: Suspend the amino acid in Dioxane/Water (1:1).[1] It will likely remain cloudy.[1]

  • Basification: Add

    
     dropwise.[1]
    
    • Mechanism:[1] The base removes the proton from the

      
       and the 
      
      
      . The molecule becomes anionic (
      
      
      ) and the amine becomes nucleophilic (
      
      
      ).[1]
    • Observation: The solution should clarify as the zwitterion breaks.

  • Reaction: Add

    
     in one portion. Stir at Room Temp for 4–12 hours.
    
  • Workup:

    • Evaporate Dioxane.[1]

    • Acidify the remaining aqueous layer to pH ~3 with 1M HCl (Careful: Do not go too low or you lose the Boc group).

    • Extract the now lipophilic (Boc-protected) acid into Ethyl Acetate .[1]

Protocol B: NMR Sample Preparation

Avoids broad peaks and undissolved solids.

Solvent SystemAdditivePurposeSuitability
DMSO-d6 NoneStandardGood for general characterization.[1]
D2O NaOD (1-2 drops)Forms Soluble AnionBest for observing exchangeable protons.[1]
CD3OD DCl (1-2 drops)Forms Soluble CationSharpens peaks; breaks aggregates.[1]
CDCl3 TFA-d (10%)SolubilizationOnly way to run this in chloroform.[1]

Mechanistic Visualization: The Zwitterion Trap

Understanding the equilibrium states is crucial for manipulating solubility.

ZwitterionEquilibriumCationCATIONIC FORM(Soluble in H2O/MeOH)pH < 2ZwitterionZWITTERION(Insoluble Lattice)Net Charge = 0pH ~ 7Cation->Zwitterion- H+Zwitterion->Cation+ H+AnionANIONIC FORM(Soluble in H2O/Base)pH > 10Zwitterion->Anion- H+Anion->Zwitterion+ H+

Figure 2: pH-dependent ionization states.[1] Solubility is achieved by driving the equilibrium away from the central Zwitterion state.

References

  • ChemGuide. (2016).[1] The Physical Properties of Amino Acids: Solubility and Zwitterions.[2][3][4][5][6] Retrieved from [Link]

  • ResearchGate Forum. (2020). How to desalt zwitterions? Expert discussion on amino acid solubility. Retrieved from [Link]

  • PubChem. (2025).[1] 3-(quinolin-2-yl)propanoic acid Compound Summary. Retrieved from [Link]

Technical Support Center: High-Fidelity Coupling of 3-Amino-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges of coupling 3-Amino-3-(quinolin-2-yl)propanoic acid . This scaffold presents unique stability risks distinct from standard


-amino acids, specifically regarding the acidity of the benzylic C3-proton and the potential for Retro-Michael elimination.

Ticket ID: #RAC-Q3-BETA Status: Open Priority: Critical (Chiral Integrity Risk) Topic: Preventing Racemization & Retro-Michael Elimination

Core Analysis: The "Hidden" Racemization Vectors

You are likely encountering loss of optical purity (ee%) not because of the standard oxazolone mechanism (which affects


-amino acids), but due to the Benzylic Acidity  and Retro-Michael Elimination  inherent to the quinoline scaffold.
The Mechanism of Failure

Unlike standard


-amino acids (e.g., 

-phenylalanine), the quinolin-2-yl group is strongly electron-withdrawing (

-deficient). This dramatically increases the acidity of the benzylic proton at the C3 position.
  • Direct Deprotonation (Racemization): The C3 proton is acidic enough to be abstracted by standard tertiary amines (DIEA, TEA) in polar solvents, leading to a stabilized benzylic carbanion. Reprotonation is non-stereoselective.

  • Retro-Michael Elimination (Degradation): Under basic conditions, the activated ester can undergo elimination of the carbamate-protected amine to form the corresponding trans-3-(quinolin-2-yl)acrylic acid derivative. Re-addition of the amine (or ammonia) yields a racemic mixture.

Troubleshooting Guide: Diagnostic Flowchart

Use this decision matrix to identify the root cause of your specific issue.

TroubleshootingFlow Start Start: Low ee% Observed CheckBase Check Base Used Start->CheckBase StrongBase Is Base DIEA/TEA/NMM? CheckBase->StrongBase Yes WeakBase Is Base Collidine/Lutidine? CheckBase->WeakBase Yes ActionSwitchBase Action: Switch to Collidine/TMP (Avoid pKa > 7.5) StrongBase->ActionSwitchBase CheckReagent Check Coupling Reagent WeakBase->CheckReagent Uronium Is Reagent HATU/HBTU? CheckReagent->Uronium Yes Phosphonium Is Reagent PyBOP/T3P? CheckReagent->Phosphonium Yes ActionSwitchReagent Action: Switch to T3P or DIC/Oxyma (Avoid basic activation) Uronium->ActionSwitchReagent CheckTemp Check Temperature Phosphonium->CheckTemp ActionCool Action: Cool to -10°C to 0°C CheckTemp->ActionCool If > 0°C

Figure 1: Diagnostic workflow for identifying the source of racemization in


-amino acid coupling.

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: High-value intermediates where enantiomeric excess (ee) >99% is non-negotiable. Why it works: T3P (Propylphosphonic anhydride) acts as an acidic coupling reagent. It does not require the initial deprotonation of the carboxylic acid by a base to form the active ester, minimizing the exposure of the sensitive C3-proton to basic conditions.

ComponentReagentEquivalentsNotes
Carboxylic Acid 3-Amino-3-(quinolin-2-yl)propanoic acid (Protected)1.0 eqEnsure amine is carbamate protected (Boc/Fmoc).[1]
Amine Coupling Partner1.1 eqFree base or salt (if salt, add extra base).
Coupling Agent T3P (50% in EtOAc/DMF) 1.5 - 2.0 eqAdds slowly; highly efficient scavenger of water.
Base 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) 2.5 - 3.0 eqCRITICAL: Do NOT use DIEA or TEA. Collidine (pKa ~7.4) is weak enough to prevent C3 deprotonation.
Solvent EtOAc, DMF, or 2-MeTHF[0.1 M]Concentration affects rate; 0.1 M is standard.

Step-by-Step Procedure:

  • Dissolve: Dissolve the protected amino acid and the amine coupling partner in the solvent (EtOAc is preferred for T3P, DMF if solubility is poor).

  • Cool: Cool the reaction mixture to 0°C (ice bath).

  • Base Addition: Add the base (Collidine) dropwise. Note: No reaction occurs yet.

  • Activation: Add T3P solution dropwise over 5-10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if necessary. Monitor by LCMS.

  • Workup: Wash with water, 10% citric acid (to remove Collidine), and brine.

Protocol B: The "Oxyma" Alternative (DIC/Oxyma)

Best for: Solid-Phase Peptide Synthesis (SPPS) or cases where T3P is unavailable. Why it works: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive to HOBt/HOAt, suppressing racemization through a mechanism that involves a less basic environment than uronium salts (HATU).

ComponentReagentEquivalentsNotes
Activator DIC (Diisopropylcarbodiimide) 1.1 eqNeutral activation (forms O-acylisourea).
Additive Oxyma Pure 1.1 eqForms the active ester; acidic pH (~3-4).
Base None (for solution phase)N/ACRITICAL: Avoid exogenous base if possible.

Step-by-Step Procedure:

  • Pre-activation: Dissolve the protected amino acid and Oxyma Pure in DMF/DCM (1:1).

  • Cool: Cool to 0°C.

  • Carbodiimide: Add DIC. Stir for 2-3 minutes to form the active ester.

  • Coupling: Add the amine component.

  • Base (Optional): Only if the amine is a salt (e.g., HCl salt), add exactly 1.0 eq of Collidine or TMP to free the amine. Do not use excess base.

Frequently Asked Questions (FAQ)

Q1: Why can't I use HATU/DIEA? Everyone uses it for peptides.

A: HATU requires a basic environment (pH > 8-9) to function effectively. The combination of HATU and DIEA (pKa ~10.5) creates a "basic window" during activation where the C3-proton of your quinoline derivative is highly vulnerable to abstraction. The resulting carbanion is stabilized by the quinoline ring, leading to rapid racemization.

Q2: My product has a "cinnamic acid" impurity by LCMS. What is this?

A: This is the product of Retro-Michael Elimination .

  • Mechanism:[2][3][4][5][6][7][8] The base abstracts the

    
    -proton (relative to the carbonyl), and the carbamate-protected amine acts as a leaving group.
    
  • Result: You form 3-(quinolin-2-yl)acrylic acid.

  • Fix: This confirms your reaction conditions are too basic or too hot. Switch to Protocol A (T3P/Collidine) and keep the temperature at 0°C.

Q3: Does the protecting group on the nitrogen matter?

A: Yes.

  • Fmoc/Boc (Carbamates): These are safer. They reduce the acidity of the NH proton and are poor leaving groups compared to amides.

  • Acetyl/Benzoyl (Amides): These increase the acidity of the NH and the C3 proton, significantly increasing the risk of racemization. Avoid coupling if the amine is already part of an amide linkage (e.g., fragment condensation) unless strictly necessary.

Visualizing the Pathway

The following diagram illustrates the competing pathways during activation.

ReactionPathways Start Protected Amino Acid (L-Isomer) Activation Activation (T3P/DIC) Start->Activation ActiveEster Active Ester (Chiral Integrity Intact) Activation->ActiveEster Racemization Path A: Deprotonation (Base-Catalyzed) ActiveEster->Racemization  Excess Base / High T Elimination Path B: Retro-Michael (Elimination) ActiveEster->Elimination  Strong Base Product Desired Coupled Product (High ee%) ActiveEster->Product  Nucleophilic Attack (Fast, Low Temp) RacemicProduct Racemic Mixture (Low ee%) Racemization->RacemicProduct SideProduct Acrylic Acid Derivative (Degradation) Elimination->SideProduct

Figure 2: Competing reaction pathways. Path A and Path B are accelerated by strong bases (DIEA) and heat.

References

  • Dunetz, J. R., et al. (2016). T3P: The "Green" Coupling Reagent for Large-Scale Amide Bond Formations. Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[9] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

  • Weiner, S. W., et al. (2010). Racemization in the Coupling of Beta-Amino Acids.[3][10] Journal of Organic Chemistry.[11] Link

Sources

Purification challenges of quinoline-derived beta-amino acids

Technical Support Center: Purification of Quinoline-Derived -Amino Acids

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Troubleshooting Isolation & Purification of Zwitterionic Quinoline Scaffolds

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for quinoline-derived

Quinoline-derived

  • The Basic Quinoline Nitrogen (

    
    ):  Protonates easily, causing retention on silica silanols.
    
  • The Acidic Carboxylate (

    
    ):  Ionizes to a carboxylate, increasing water solubility.
    

This guide abandons generic advice. Below are field-proven workflows to resolve solubility issues, peak tailing, and emulsion formation.

Module 1: Solubility & Isoelectric Point (pI) Management

The Issue: The product "oils out" or refuses to precipitate from the aqueous reaction mixture. The Mechanism: Zwitterions exhibit minimum solubility at their isoelectric point (pI). If the pH is too low (cationic) or too high (anionic), the compound remains solvated.

Protocol: Precision Isoelectric Precipitation

Do not guess the pH. Calculate it.


Step-by-Step Workflow:

  • Concentrate: Reduce the aqueous reaction volume to the minimum functional volume (approx. 5–10 mL per gram of substrate).

  • Dissolution: If the product is oiled out, add minimal methanol to redissolve it into a homogeneous phase.

  • The Titration:

    • Place the vessel in an ice bath (

      
      C).
      
    • Monitor pH with a calibrated probe (paper is insufficiently precise here).

    • Adjust pH to exactly 4.8–5.0 using 1M HCl or 1M NaOH.

  • The Cure: Stir at

    
    C for 30–60 minutes.
    
    • Troubleshoot: If an oil forms instead of a solid, add acetonitrile (ACN) dropwise until the oil becomes turbid, then scratch the glass to induce nucleation.

Data Visualization: The Solubility Curve

IsoelectricPrecipitationStartCrude Aqueous MixtureCheckPHMeasure pHStart->CheckPHAcidicpH < 4.0(Cationic Species)CheckPH->AcidicToo LowBasicpH > 6.0(Anionic Species)CheckPH->BasicToo HighAdjustSlow Titration to pH 4.8 - 5.0Acidic->AdjustBasic->AdjustPrecipitateInduce Precipitation(Ice Bath + Sonication)Adjust->PrecipitateOilOiling Out?Precipitate->OilAddACNAdd ACN dropwise+ Scratch GlassOil->AddACNYesFilterFilter & Wash(Cold Water/Ether)Oil->FilterNo (Solid forms)AddACN->Filter

Figure 1: Decision logic for isoelectric precipitation. Note the critical intervention with Acetonitrile (ACN) if oiling occurs.

Module 2: Chromatographic Separation (SCX vs. RP-HPLC)

The Issue: Severe peak tailing on silica columns or product eluting at the solvent front. The Mechanism: The basic quinoline nitrogen interacts strongly with acidic silanols on silica gel (Tailing).[1] Conversely, the polar zwitterion resists retention on C18 (Elution at

Strategy A: Strong Cation Exchange (SCX) - "Catch and Release"

Best for: Removing non-basic impurities and desalting.

Protocol:

  • Load: Acidify crude mixture to pH 2.0 (Product is positively charged). Load onto an SCX cartridge (e.g., sulfonic acid functionalized silica).[2]

  • Wash: Flush with MeOH/Water (1:1) to remove non-basic impurities and starting materials.

  • Elute: Release the product using 2M Ammonia in Methanol. The high pH deprotonates the ammonium, neutralizing the charge and releasing the compound.

Strategy B: Reverse Phase (RP-HPLC) Optimization

Best for: Final purity polishing.

To prevent tailing, you must suppress the silanol interaction or mask the charge.

ModifierMechanismProsCons
0.1% TFA Ion Suppression (pH ~2)Sharp peaks; solubilizes quinoline.Signal suppression in MS ; potential hydrolysis of labile groups.
10mM Ammonium Formate Buffer (pH ~3.8)MS-compatible; volatile.Less effective tailing suppression than TFA.
0.1% Triethylamine (TEA) Silanol BlockerExcellent peak shape (competes for silanols).Not MS compatible ; difficult to remove (high boiling point).
Module 3: Extraction Challenges (SALLE)

The Issue: Standard Ethyl Acetate/Water extraction results in an emulsion or low recovery. The Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Protocol:

  • Adjust aqueous phase pH to the Isoelectric Point (4.8–5.0) .

  • Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic organic molecules out ("salting out").

  • Use THF/Ethyl Acetate (1:1) as the organic solvent. Pure EtOAc is often too non-polar for quinoline amino acids. The THF helps solvate the polar core.

Frequently Asked Questions (FAQ)

Q1: My product is pure by HPLC but shows a mass of [M+H+Na]+ or [M+23] in MS. Why?

  • Diagnosis: You likely isolated the sodium carboxylate salt, not the free acid. This often happens if you used NaOH during workup and didn't acidify precisely to the pI.

  • Fix: Redissolve in minimal water, adjust pH to 4.8 with 1M HCl, and desalting using an SCX cartridge or C18 flash chromatography with water/methanol (no buffer).

Q2: I see a "double peak" in HPLC that merges upon heating.

  • Diagnosis: This is likely an atropisomer effect or rotamerism if you have bulky substituents near the quinoline-amide bond (if derivatized).

  • Verification: Run the HPLC column at

    
    C. If the peaks coalesce, it is a dynamic equilibrium, not an impurity.
    

Q3: Can I use normal phase silica?

  • Advisory: Avoid it. The quinoline nitrogen will streak irreversibly. If you must use normal phase, use "Neutralized Silica": Pre-wash the silica slurry with 1% Triethylamine in Hexane before packing the column.

Q4: My


-amino acid decomposes during evaporation.
  • Warning:

    
    -amino acids are prone to decarboxylation  or retro-Michael addition  upon heating.
    
  • Fix: Never heat the water bath above

    
    C. Lyophilize (freeze-dry) aqueous fractions rather than using a rotovap at high temperatures.
    
References & Grounding
  • Isoelectric Point & Solubility:

    • Principles: Amino acids exhibit minimal solubility at their isoelectric point (pI) due to net neutral charge, maximizing crystal lattice energy over solvation energy.

    • Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids." Link

  • SCX "Catch and Release" Purification:

    • Methodology: Strong Cation Exchange (SCX) utilizes sulfonic acid moieties to bind basic amines at low pH and release them at high pH, effectively separating them from neutral/acidic impurities.[2]

    • Source: Bio-Rad.[3] "Cation Exchange Chromatography Principles." Link

  • HPLC Tailing in Basic Compounds:

    • Mechanism:[4][5] Residual silanols on silica support act as weak acids, hydrogen bonding with the basic quinoline nitrogen.

    • Source: BenchChem.[1][6][7] "Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives." Link

  • Quinoline Scaffold Properties:

    • Chemistry: Quinoline derivatives (like fluoroquinolones) are zwitterionic, requiring specific pH control for extraction.

    • Source: ResearchGate. "Investigation of the retention/pH profile of zwitterionic fluoroquinolones." Link

Optimizing enantiomeric excess in quinolinyl propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Enantiomeric Excess (ee) in Quinolinyl Propanoic Acid Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced asymmetric synthesis. Chiral quinolinyl propanoic acid derivatives are critical pharmacophores, frequently serving as active moieties in VLA-4 integrin antagonists [4] and leukotriene receptor inhibitors. Achieving and maintaining high enantiomeric excess (ee) during their synthesis is notoriously challenging due to the coordinating nature of the quinoline nitrogen and the acidity of the


-chiral proton.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we will dissect the causality behind catalytic failures, provide self-validating experimental protocols, and establish a robust troubleshooting framework for your workflows.

Diagnostic Workflow: Enantiomeric Excess (ee) Optimization

Before diving into specific protocols, utilize the decision matrix below to diagnose where your loss of chirality is occurring.

EE_Optimization Start Analyze Initial ee% (Chiral HPLC) HighEE ee > 95% Proceed to Isolation Start->HighEE Pass LowEE ee < 90% Initiate Troubleshooting Start->LowEE Fail CheckCat Evaluate Catalyst & Ligand (e.g., Rh-BINAP vs Ru-BINAP) CheckCond Optimize Reaction Conditions (H2 Pressure, Temp, Solvent) CheckCat->CheckCond CheckWorkup Assess Downstream Workup (Racemization Check) CheckCond->CheckWorkup Resolution Perform Chiral Resolution (Diastereomeric Salt Formation) CheckWorkup->Resolution If ee remains < 95% LowEE->CheckCat

Diagnostic workflow for optimizing enantiomeric excess in quinolinyl propanoic acid synthesis.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is my enantiomeric excess (ee) stalling below 70% during the asymmetric hydrogenation of quinolinyl propenoic acid precursors?

The Causality: In catalytic asymmetric hydrogenation, the transition state relies heavily on a "lock-and-key" motif [3]. The substrate's carboxylate group must coordinate precisely to the Rh(I) or Ru(II) metal center to lock the olefin face into the chiral pocket of the ligand. When working with quinolinyl substrates, the basic quinoline nitrogen often outcompetes the carboxylate for metal coordination. This alters the transition state geometry, leading to poor facial selectivity and low ee.

The Solution: Switch from a neutral Rh-complex to a Ru(II)-BINAP system [2]. Ruthenium complexes are generally more tolerant of heterocyclic nitrogen coordination and form highly rigid, stereocontrolled transition states with acrylic acid derivatives.

Data Presentation: Optimization of Hydrogenation Parameters The following table summarizes expected benchmarks when tuning catalyst parameters for quinolinyl propenoic acid derivatives.

Catalyst SystemChiral LigandSolvent SystemH₂ Pressure (atm)Temp (°C)Resulting ee (%)
[Rh(COD)Cl]₂(R)-BINAPMethanol505065%
[Rh(COD)Cl]₂(S)-Cy-BINAPMethanol502580% [1]
Ru(OAc)₂(S)-BINAPMeOH / DCM682294% [2]
[Rh(COD)]BF₄(R,R)-BisP*THF325>99%

Protocol 1: Self-Validating Asymmetric Hydrogenation (Ru-BINAP)

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 2.6 mg of Ru(OAc)₂((S)-BINAP) in 13 g of thoroughly degassed dichloromethane to form the active catalyst stock solution.

  • Substrate Loading: Transfer 100 mg of the quinolinyl propenoic acid derivative into a 50 mL stainless steel autoclave.

  • Solvent Addition: Add 6 g of degassed methanol and 0.2 g of the catalyst stock solution. Causality: The dual-solvent system (MeOH/DCM) ensures substrate solubility while maintaining the protic environment necessary for Ru-catalyzed hydrogenation.

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize to 68 atm (1000 psig) H₂.

  • Reaction: Stir magnetically at ambient temperature (22°C) for 14 hours.

    • Self-Validation Step: Monitor hydrogen uptake via an inline mass flow controller. The strict cessation of H₂ uptake indicates complete conversion, validating that the catalyst has not been poisoned by the quinoline moiety.

  • Workup: Vent the reactor slowly, concentrate under reduced pressure, and analyze the crude product via chiral HPLC.

FAQ 2: I achieve high ee in the reactor, but the isolated quinolinyl propanoic acid is partially racemized. What is causing this?

The Causality: The


-proton of quinolinyl propanoic acids is highly acidic due to the electron-withdrawing nature of the adjacent carboxylate and the inductive pull of the quinoline ring. If your synthetic route involves the saponification of a propanoate ester intermediate using standard aqueous bases (e.g., refluxing NaOH), base-catalyzed enolization will occur, leading to rapid racemization at the chiral center.

The Solution: Employ a mild, low-temperature hydrolysis protocol using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion is a highly active


-effect nucleophile, allowing for rapid ester cleavage at 0°C before enolization can trigger racemization.

Protocol 2: Mild Ester Hydrolysis to Prevent Racemization

  • Cooling: Dissolve the chiral quinolinyl propanoate ester (1.0 eq) in a 3:1 mixture of THF/H₂O and cool to 0°C in an ice bath.

  • Reagent Addition: Add 30% aqueous H₂O₂ (4.0 eq) followed dropwise by a 1.0 M aqueous solution of LiOH (1.5 eq). Causality: Keeping the temperature strictly at 0°C kinetically suppresses the deprotonation of the

    
    -carbon.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC until the ester is fully consumed.

  • Quenching: Quench the excess peroxide by carefully adding a 1.5 N aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidification: Acidify the aqueous layer to pH 3 using 1M HCl.

    • Self-Validation Step: Do not drop the pH below 2. At pH < 2, the quinoline nitrogen will protonate, forming a highly water-soluble zwitterion/salt that will trap your product in the aqueous phase. A stable pH of 3 ensures the product remains protonated at the carboxylate but neutral at the quinoline, allowing for quantitative extraction.

  • Extraction: Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the enantiopure acid.

FAQ 3: If catalytic asymmetric synthesis fails to reach >95% ee, how can I reliably upgrade the optical purity?

The Causality: When catalytic methods plateau due to inherent substrate limitations, classical chiral resolution via diastereomeric salt formation remains the most robust industrial fallback. By reacting the enantioenriched acid with an enantiopure amine, you form two diastereomeric salts with distinct thermodynamic solubility profiles, allowing for physical separation.

Protocol 3: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve 10 mmol of the enantioenriched quinolinyl propanoic acid (e.g., 80% ee) in 20 mL of near-boiling ethanol.

  • Amine Addition: Slowly add 10 mmol of (R)-(+)-1-phenylethylamine. A precipitate may begin to form immediately.

  • Thermodynamic Crystallization: Heat the mixture to reflux until homogeneous, adding dropwise water if necessary to achieve full dissolution. Turn off the heat and allow the solution to cool slowly to room temperature over 12 hours without agitation.

    • Causality: Slow, undisturbed cooling promotes thermodynamic crystallization. This allows the less soluble diastereomeric salt to form a highly ordered crystal lattice, actively excluding the more soluble, undesired isomer.

  • Filtration: Filter the resulting crystals and wash with a minimal amount of ice-cold ethanol.

  • Free Acid Regeneration: Suspend the salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until the solid is fully dissolved. Separate the organic layer, dry, and evaporate to recover the optically pure (>99% ee) quinolinyl propanoic acid.

References
  • Synthesis of Optically Active

    
    -Isopropyl-4-substituted Phenylacetic Acids by Asymmetric Hydrogenation 
    Taylor & Francis Online[Link]
    
  • Ruthenium-binap asymmetric hydrogenation catalyst Google P
  • Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity ResearchGate[Link]

  • 2,6-quinolinyl and 2,6-naphthyl derivatives and their use in the treatment of vla-4 dependent diseases Google P

Technical Support Center: Resolving Aggregation in Quinoline-Modified Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in peptide research and development: the aggregation of peptides containing quinoline derivatives. The unique physicochemical properties of the quinoline moiety, while often essential for therapeutic function, introduce significant hurdles in handling, formulation, and experimental reproducibility. This guide provides in-depth troubleshooting strategies, detailed protocols, and foundational knowledge to empower researchers to overcome these aggregation-related issues.

Section 1: Understanding the Aggregation Problem

This section addresses the fundamental questions surrounding the aggregation of quinoline-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing quinoline derivatives so prone to aggregation?

A1: The propensity for aggregation stems from the inherent properties of the quinoline structure itself, combined with the overall peptide sequence. Key drivers include:

  • Hydrophobicity: The quinoline ring is a large, aromatic, and hydrophobic structure.[1][2] In aqueous environments, these moieties tend to minimize contact with water by interacting with each other, driving the association of peptide chains.[3] This is a primary cause of aggregation for many hydrophobic peptides.[4]

  • π-π Stacking: The flat, electron-rich aromatic system of the quinoline ring allows for significant π-π stacking interactions between peptide molecules.[5] These non-covalent interactions act like molecular "velcro," promoting self-assembly and the formation of ordered aggregates.

  • Hydrogen Bonding: Like all peptides, the peptide backbone can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[6] Aggregation-prone sequences can readily form these structures, which act as a scaffold for larger aggregates.[7]

  • Overall Peptide Charge: The net charge of the peptide at a given pH influences its solubility. At its isoelectric point (pI), where the net charge is zero, a peptide is least soluble and most prone to aggregation.[8]

Q2: What are the common signs of peptide aggregation in my sample?

A2: Aggregation can manifest in several ways, ranging from subtle changes to obvious precipitation. Look for:

  • Visible Particulates: The most evident sign is the appearance of solid particles, flakes, or a pellet after centrifugation.

  • Turbidity or Cloudiness: A solution that was once clear may become hazy or opaque, indicating the formation of insoluble aggregates.

  • Gel Formation: Highly concentrated or aggregation-prone peptides can form a viscous gel, trapping the solvent within a network of peptide fibrils.[4]

  • Loss of Concentration: When you measure the peptide concentration (e.g., via UV-Vis), you may find it is lower than expected because the aggregated portion has been removed during filtration or centrifugation.

Q3: How does aggregation negatively impact my experiments?

A3: Peptide aggregation can have severe consequences for research and therapeutic applications, including:

  • Loss of Efficacy: Aggregated peptides often lose their native conformation, which is critical for binding to their biological targets. This leads to a significant or total loss of activity.[8]

  • Altered Pharmacokinetics: In drug development, aggregation can dramatically change the absorption, distribution, and clearance of a peptide therapeutic.[9]

  • Immunogenicity: The introduction of protein or peptide aggregates into biological systems can trigger an unwanted immune response.[9]

  • Poor Reproducibility: If aggregation is not controlled, the concentration of active, monomeric peptide will vary between experiments, leading to inconsistent and unreliable data.

Section 2: Detecting and Quantifying Aggregates

Before you can solve an aggregation problem, you must be able to reliably detect and measure it. This section covers key analytical techniques.

Frequently Asked Questions (FAQs)

Q4: What are the best analytical techniques for characterizing quinoline-peptide aggregates?

A4: A multi-faceted approach is often best. The most common and effective methods include:

  • Size-Exclusion Chromatography (SEC): SEC is a powerful liquid chromatography technique that separates molecules based on their size.[10] It can effectively distinguish between monomers, dimers, and larger soluble aggregates, allowing for quantification of each species.[11] It is a foundational method for monitoring purity and detecting aggregates.[12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light.[10][11] It is highly sensitive to the presence of large aggregates and can provide an average particle size, but it has lower resolution than SEC.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology. This can confirm the presence of fibrillar or amorphous structures, offering qualitative insight into the nature of the aggregates.

Q5: Can I use UV-Vis spectroscopy to get a quick idea if my peptide is aggregating?

A5: Yes, this can be a simple, albeit indirect, method. An increase in absorbance at higher wavelengths (e.g., 350 nm) is often indicative of light scattering caused by large aggregate particles.[13] By comparing the ratio of absorbance at 280 nm (for aromatic residues) to 350 nm, you can create an "Aggregation Index" to quickly screen samples.[13]

Experimental Protocol: Quantifying Soluble Aggregates using Size-Exclusion Chromatography (SEC)

This protocol provides a standardized method for analyzing the aggregation state of a quinoline-containing peptide.

Objective: To separate and quantify the monomeric peptide from soluble dimers and higher-order aggregates.

Materials:

  • Peptide sample, solubilized as per your established procedure.

  • SEC column suitable for the molecular weight range of your peptide (e.g., a 200Å pore size column for peptides ~10-100 kDa).[10]

  • HPLC or UPLC system with a UV detector.

  • Mobile Phase: A buffer compatible with your peptide (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase should be filtered (0.22 µm) and degassed.

  • 0.22 µm syringe filters.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Thaw your peptide stock solution and keep it on ice.

    • Centrifuge the solution at high speed (e.g., >14,000 x g) for 10 minutes to pellet any large, insoluble aggregates.[14]

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the column.

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the filtered sample onto the equilibrated column.

  • Data Acquisition: Run the isocratic method for a sufficient time to allow all species to elute (typically 15-30 minutes). Monitor the absorbance at a relevant wavelength (e.g., 220 nm for the peptide backbone or 280 nm if the peptide contains Trp or Tyr).

  • Data Analysis:

    • Identify the peaks in the chromatogram. Earlier eluting peaks correspond to larger molecules (aggregates), while later peaks correspond to smaller molecules (monomer).

    • Integrate the area under each peak.

    • Calculate the percentage of each species (e.g., % Monomer = [Area of Monomer Peak / Total Area of All Peaks] x 100).

Trustworthiness Check: The protocol is self-validating through the use of controls. A freshly prepared, non-aggregated sample should show a single major peak corresponding to the monomer. A sample that has been intentionally stressed (e.g., by heating) should show a decrease in the monomer peak and an increase in earlier-eluting aggregate peaks.

Section 3: Troubleshooting and Mitigation Strategies

This section provides a systematic approach to resolving aggregation, from simple solvent adjustments to more advanced chemical modifications.

Solvent, pH, and Ionic Strength Optimization

The first line of defense against aggregation is to optimize the solution conditions.

Frequently Asked Questions (FAQs)

Q6: How do I select the best initial solvent for my lyophilized quinoline-peptide?

A6: The choice of the initial solvent is critical and depends on the overall charge and hydrophobicity of your peptide.[15]

  • Charge-Based Approach: First, calculate the net charge of your peptide at neutral pH.

    • Basic Peptides (Net Positive Charge): Attempt to dissolve in sterile water first. If unsuccessful, try a dilute acidic solution like 10% acetic acid.[14][16]

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve in sterile water. If that fails, use a dilute basic solution such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.[14][16]

    • Neutral or Highly Hydrophobic Peptides: These are often insoluble in aqueous solutions. Use a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first dissolve the peptide completely.[4] Then, slowly add this stock solution dropwise into your desired aqueous buffer with vigorous stirring.[15] Caution: DMSO can oxidize Met and Trp residues.[4]

  • Quinoline-Specific Consideration: Since quinoline is a weak base, its solubility increases significantly in acidic conditions (lower pH).[17][18] Therefore, for many quinoline-containing peptides, starting with a slightly acidic solvent can be beneficial.

Q7: How do I optimize the pH to prevent aggregation?

A7: The goal is to work at a pH that is far from the peptide's isoelectric point (pI). At the pI, the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing aggregation.[8] By adjusting the pH to be at least 1-2 units away from the pI, you increase the net charge, which enhances electrostatic repulsion and improves solubility. A systematic pH screening study is the most effective way to determine the optimal pH for your specific peptide.

Q8: What is the role of ionic strength (salt concentration)?

A8: The effect of ionic strength is complex and can be counterintuitive.

  • Screening Charges: At low to moderate ionic strengths (e.g., 150 mM NaCl), the salt ions can shield the electrostatic charges on the peptide molecules. This can either decrease repulsion (promoting aggregation) or mask attractive patches, depending on the peptide.[19]

  • Reducing Aggregation: For some peptides, particularly those where aggregation is driven by electrostatic attraction between oppositely charged regions, increasing the ionic strength can disrupt these interactions and reduce aggregation.[20][21]

  • "Salting Out": At very high salt concentrations, the salt ions compete with the peptide for water molecules, which can reduce peptide solubility and cause it to precipitate or "salt out." The optimal ionic strength must be determined empirically for each peptide.[22]

Decision-Making Workflow for Initial Peptide Solubilization

G start Start: Lyophilized Quinoline-Peptide calc_charge Calculate Net Charge at pH 7 start->calc_charge is_basic Is Net Charge > 0? (Basic) calc_charge->is_basic is_acidic Is Net Charge < 0? (Acidic) is_basic->is_acidic No try_water_basic 1. Try Sterile Water is_basic->try_water_basic Yes is_neutral Net Charge = 0 or Highly Hydrophobic (>50% hydrophobic residues) is_acidic->is_neutral No try_water_acidic 1. Try Sterile Water is_acidic->try_water_acidic Yes try_organic 1. Use minimal DMSO or DMF is_neutral->try_organic Yes try_acid 2. Try 10% Acetic Acid try_water_basic->try_acid Fails success Solubilized try_water_basic->success Works try_acid->success Works fail Insoluble/ Aggregated try_acid->fail Fails try_base 2. Try 0.1M NH4HCO3 try_water_acidic->try_base Fails try_water_acidic->success Works try_base->success Works try_base->fail Fails add_to_buffer 2. Add dropwise to aqueous buffer with stirring try_organic->add_to_buffer add_to_buffer->success Clear Solution add_to_buffer->fail Precipitates

Caption: Decision tree for selecting an initial solvent for quinoline-peptides.

Physical Interventions

Mechanical and thermal forces can be used to either disrupt existing aggregates or prevent their formation, but they must be applied with caution.

Frequently Asked Questions (FAQs)

Q9: Can sonication be used to dissolve my aggregated peptide?

A9: Yes, sonication can be a very effective tool for breaking up aggregates and aiding dissolution.[14][23] The high-frequency sound waves create cavitation bubbles that physically disrupt particle interactions.[24] It is particularly useful for dispersing stubborn aggregates after initial solvent addition. However, prolonged or high-intensity sonication can heat the sample, potentially causing peptide degradation, and in some cases, can even induce the formation of amyloid-like aggregates.[25][26] Use short pulses in an ice bath to minimize heating.[24]

Q10: How does temperature affect the stability of my quinoline-peptide solution?

A10: Temperature has a significant impact on both solubility and aggregation kinetics.

  • Solubility: For some peptides, increasing the temperature can improve solubility.[14] However, this is not universal.

  • Aggregation Rate: Generally, higher temperatures accelerate the rate of aggregation by increasing molecular motion and the frequency of intermolecular collisions.[27][28]

  • Stability: High temperatures can also promote chemical degradation pathways like deamidation or oxidation.[3] It is crucial to store peptide solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and to minimize thermal stress during experiments.[16][29]

Formulation with Stabilizing Excipients

Adding specific molecules (excipients) to your formulation can significantly enhance peptide stability.

Excipient ClassExamplesMechanism of ActionTypical Concentration
Sugars / Polyols Sucrose, Trehalose, GlycerolPromote the preferential hydration of the peptide, stabilizing its native conformation and increasing the energy barrier for unfolding and aggregation.[8]5-10% (w/v)
Amino Acids Arginine, ProlineArginine can suppress aggregation by interacting with hydrophobic patches and aromatic residues on the peptide surface. Proline disrupts β-sheet structures.[8]50-250 mM
Surfactants Polysorbate 20/80Non-ionic surfactants prevent aggregation at interfaces (e.g., air-water, vial surface) by competitively binding to hydrophobic surfaces and reducing shear stress.[8]0.01-0.1% (w/v)

Table 1: Common stabilizing excipients for preventing peptide aggregation.

Advanced Strategies: Chemical Modification

When other methods fail, modifying the peptide itself during synthesis can be a powerful, albeit more involved, strategy.

Q11: How can I modify the peptide sequence during synthesis to prevent aggregation?

A11: The goal is to disrupt the intermolecular hydrogen bonding that leads to β-sheet formation.

  • Pseudoproline Dipeptides: Incorporating commercially available pseudoproline dipeptides (at Ser or Thr residues) introduces a "kink" into the peptide backbone.[6][7] This structural disruption effectively breaks the regular hydrogen bonding pattern required for aggregation. The pseudoproline is converted back to the native residue during the final cleavage from the resin.[6]

  • Backbone Protection: Attaching a temporary protecting group, like 2-hydroxy-4-methoxybenzyl (Hmb), to the backbone nitrogen of an amino acid physically blocks hydrogen bond formation.[30] Placing an Hmb-protected residue every 6-7 amino acids can effectively prevent aggregation during synthesis.[6]

Troubleshooting Workflow for Aggregation Issues

G start Problem: Peptide Aggregation Observed step1 Step 1: Characterize (SEC, DLS, UV-Vis) start->step1 check1 Is aggregation quantified? step1->check1 step2 Step 2: Re-evaluate Solubilization (pH, Solvent, Ionic Strength) check2 Is solution optimized? step2->check2 step3 Step 3: Apply Physical Methods (Sonication, Temp Control) check3 Is aggregation still present? step3->check3 step4 Step 4: Screen Stabilizing Excipients (Arginine, Sugars, Surfactants) check4 Is aggregation still present? step4->check4 step5 Step 5: Consider Resynthesis (Pseudoprolines, Backbone Protection) resolved Problem Resolved step5->resolved check1->step1 No, quantify first check1->step2 Yes check2->step2 No, optimize first check2->step3 Yes check3->step4 Yes check3->resolved No check4->step5 Yes, persistent issue check4->resolved No

Caption: A systematic workflow for troubleshooting peptide aggregation.

References

  • Priyanka, D., & SK, S. (2020). Effect of Ionic Strength on the Aggregation Propensity of Aβ 1-42 Peptide: An In-silico Study. Protein & Peptide Letters.
  • Bentham Science Publishers. (2020). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. eurekaselect.com.
  • Research Square. (2025). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. researchsquare.com.
  • BOC Sciences. (n.d.). Peptide Analysis Techniques Review. bocsci.com.
  • Linse, S., et al. (n.d.). Modulation of electrostatic interactions to reveal a reaction network unifying the aggregation behaviour of the Aβ42 peptide and its variants. ncbi.nlm.nih.gov.
  • Kříž, Z., et al. (2013).
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net.
  • Al-Fahad, A. J., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals.
  • BioPharma Reporter. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. biopharma-reporter.com.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research.
  • Jube, S., et al. (2022).
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Intertek. (n.d.).
  • APC. (2021).
  • Stathopulos, P. B., et al. (n.d.).
  • BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. bioprocessintl.com.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • BenchChem. (2025). Technical Support Center: Aggregation in Difficult Peptide Sequences. benchchem.com.
  • ResearchGate. (2012). sonication to break apart a protein- is this feasible?
  • Zhang, J., et al. (n.d.). AGGREGATION CHALLENGES IN THE FORMULATION DEVELOPMENT OF MULTI-DOSE PEPTIDE PRODUCTS.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. aapptec.com.
  • Ghavami, S., et al. (n.d.).
  • BioPharmaSpec. (2026).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. sigmaaldrich.com.
  • AltaBioscience. (n.d.). Peptide solubility and storage. altabioscience.com.
  • Frontiers. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. frontiersin.org.
  • White, P., & Collins, J. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ncbi.nlm.nih.gov.
  • News-Medical.net. (2024). Assessing peptide stability under thermal stress conditions. news-medical.net.
  • International Journal of Future Medicine and Research. (2025).
  • RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. pubs.rsc.org.
  • LifeTein. (n.d.). How to predict peptide solubility? lifetein.com.
  • Wang, W., et al. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. ncbi.nlm.nih.gov.
  • ResearchGate. (n.d.). The effect of temperature on the aggregation abilities of polypeptides.

Sources

Addressing catalyst poisoning in hydrogenation of quinoline precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . This guide is engineered for researchers and drug development professionals facing catalyst deactivation during the hydrogenation of quinoline and its derivatives.

Below, you will find mechanistic troubleshooting FAQs, quantitative selection matrices, and self-validating experimental protocols designed to restore catalytic turnover in poisoned systems.

Diagnostic FAQs: Identifying and Resolving Catalyst Poisoning

Q: Why does my quinoline hydrogenation stall at partial conversion even with excess H₂ pressure? A: You are likely experiencing product inhibition (self-poisoning) via competitive adsorption. During the reaction, quinoline (Q) is partially saturated to form 1,2,3,4-tetrahydroquinoline (THQ). The nitrogen atom in THQ is significantly more basic and sterically accessible than the nitrogen in the aromatic quinoline ring. Consequently, THQ acts as a potent Lewis base, strongly chemisorbing onto the electrophilic active metal sites (e.g., Pd, Pt, or Ru) via its lone pair. This competitive adsorption physically blocks the homolytic cleavage of H₂, stalling the reaction[1].

  • The Fix: Shift to a catalyst that alters the thermodynamic adsorption landscape. Nickel phosphide (Ni₂P) catalysts, for example, preferentially drive the full saturation of quinoline to decahydroquinoline (DHQ) without allowing the THQ intermediate to desorb and re-adsorb, drastically reducing the concentration of free THQ inhibitors[2]. Alternatively, running the reaction in acidic media protonates the basic nitrogen, eliminating its ability to coordinate with the metal center.

Q: We are using coal-tar-derived quinoline, and our noble metal catalysts (Pd/C) deactivate almost instantly. What is the mechanism, and how do we fix it? A: Your feedstock contains trace organosulfur impurities (e.g., benzothiophene) causing irreversible sulfur poisoning. Sulfur atoms possess lone pairs that form highly stable, irreversible metal-sulfide bonds on noble metal surfaces. This strong chemisorption permanently poisons the active sites, preventing the activation of both H₂ and the quinoline substrate[3].

  • The Fix: You must transition to a sulfur-tolerant catalytic architecture.

    • Intrinsic Sulfides: Rhenium heptasulfide (Re₂S₇) is intrinsically resistant to further sulfur poisoning and selectively hydrogenates quinoline under moderate conditions[4].

    • Defect-Rich Oxide Overlayers: Utilize a Ru@TiO₂-x core-shell catalyst. The oxygen vacancies (Ov) on the non-metal TiO₂-x overlayer act as the active sites for H₂ activation, while the subsurface Ru facilitates the reaction. The non-metal shell physically shields the Ru core from large sulfur-containing molecules[5].

Q: To reduce operational costs, we are switching to industrial crude H₂ (which contains >5% CO). How can we prevent CO from poisoning our Pd catalysts? A: Carbon monoxide is outcompeting H₂ for active sites due to strong back-bonding. CO is a severe poison for traditional Pd/Al₂O₃ or Pd/CeO₂ catalysts because it binds tightly to the Pd surface, lowering the activity by orders of magnitude.

  • The Fix: Employ a Pd/α-MoC (molybdenum carbide) catalyst. The α-MoC support induces a Strong Metal-Support Interaction (SMSI) that modifies the electronic structure of the Pd nanoparticles. This electronic perturbation significantly weakens CO adsorption while maintaining facile H₂ dissociation, allowing hydrogenation to proceed efficiently even in feeds heavily contaminated with CO[6].

Quantitative Catalyst Selection Matrix

Use the following data table to select the appropriate catalyst system based on the specific impurities present in your feedstock or gas lines.

Catalyst SystemPrimary Poison ResistanceMechanistic Basis of ResistanceOptimal Reaction Conditions
Pd/α-MoC Carbon Monoxide (>5%)Electronic modification via SMSI weakens CO binding to Pd sites[6].100 °C, 2.0 MPa H₂, H₂O solvent
Re₂S₇ Sulfur ImpuritiesIntrinsic sulfide stability prevents further S-binding and deactivation[4].100 °C, 30 bar H₂, Methanol
Ru@TiO₂-x Sulfur & N-InhibitorsH₂ activation occurs on oxygen vacancies; Ru core is physically shielded[5].Mild conditions, variable solvent
Ni₂P/SBA-15 THQ (Product Inhibition)Preferential full saturation to DHQ bypasses THQ desorption/re-adsorption[2].360 °C, Fixed-bed continuous flow

Mechanistic Workflows & Reaction Pathways

The following diagrams illustrate the chemical logic behind catalyst deactivation and the troubleshooting workflow required to resolve it.

Pathway Q Quinoline (Q) THQ 1,2,3,4-Tetrahydroquinoline (THQ) Q->THQ +2 H2 Metal Active Metal Site (Pd, Pt, Ru) Q->Metal Adsorption DHQ Decahydroquinoline (DHQ) THQ->DHQ +3 H2 THQ->Metal Competitive Adsorption (N-Poisoning)

Reaction pathway of quinoline hydrogenation illustrating THQ-induced competitive adsorption.

DecisionTree Start Identify Deactivation Cause CheckFeed Analyze Feedstock & Gas Start->CheckFeed IsS High Sulfur? (Coal-tar derived) CheckFeed->IsS IsCO CO in H2 Feed? (Crude H2) CheckFeed->IsCO IsN No Impurities? (Self-Poisoning) CheckFeed->IsN SolS Use Re2S7 or Ru@TiO2-x Core-Shell IsS->SolS Yes SolCO Use Pd/α-MoC (SMSI Effect) IsCO->SolCO Yes SolN Use Ni2P Catalyst or Acidic Media IsN->SolN Yes

Decision matrix for resolving catalyst poisoning during N-heteroarene hydrogenation.

Validated Experimental Protocols

Protocol A: CO-Resistant Hydrogenation using Pd/α-MoC

This protocol is designed for environments where high-purity H₂ is unavailable, utilizing the SMSI effect to repel CO[6].

  • Catalyst Preparation: Weigh 10 to 25 mg of 3 wt% Pd/α-MoC catalyst and load it into a high-pressure autoclave reactor.

  • Substrate Addition: Add 5 mmol of the quinoline substrate and 15 mL of deionized H₂O (acting as the solvent) to the reactor.

  • Atmosphere Purging: Seal the reactor and purge three times with the crude H₂ gas mixture (e.g., 5 vol% CO in H₂) to displace residual atmospheric oxygen.

  • Pressurization & Heating: Pressurize the reactor to 2.0 MPa using the crude H₂ gas mixture. Heat the system to 100 °C under continuous stirring.

  • Reaction: Maintain conditions for 0.5 to 2.0 hours (monitor via periodic sampling if kinetic data is required).

  • Recovery: Cool the reactor to room temperature, safely depressurize in a fume hood, and separate the heterogeneous catalyst via centrifugation for subsequent runs.

Protocol B: Sulfur-Tolerant Hydrogenation using Re₂S₇

Use this protocol when processing crude, coal-tar-derived quinoline containing thiophenic impurities[4].

  • Reaction Mixture: Prepare a 2 mol/L solution of the sulfur-contaminated quinoline derivative in methanol.

  • Catalyst Loading: Add 0.5 mol% of Re₂S₇ catalyst to a Teflon-lined vessel equipped with a magnetic stir bar.

  • Reactor Assembly: Place the Teflon vessel into an AISI 316H autoclave (e.g., RVD-2-250) and seal it tightly.

  • Hydrogenation: Pressurize the system to 30 bar with pure H₂ and heat to 100 °C. Maintain vigorous stirring for 16 hours to ensure complete conversion.

  • Workup: After cooling and depressurization, filter the reaction mixture through a Schott filter layered with a thin pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to isolate the tetrahydroquinoline product.

References

  • Inhibition of Diolefin Hydrogenation by Quinoline. ResearchGate.[Link]

  • CO-resistant hydrogenation over noble metal/α-MoC catalyst. PMC - NIH.[Link]

  • Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. ChemRxiv.[Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI.[Link]

  • Subsurface Ru-Triggered Hydrogenation Capability of TiO₂–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes. ACS Publications.[Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO₂ catalysts design. PMC - NIH.[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 3-Amino-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 3-Amino-3-(quinolin-2-yl)propanoic acid , a


-amino acid derivative. This document is structured to assist researchers in validating the structural identity of this compound, specifically distinguishing it from common regioisomers and synthetic byproducts.

Executive Summary

3-Amino-3-(quinolin-2-yl)propanoic acid is a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino acid where the amino group and a quinoline ring are both attached to the 

-carbon. This structural motif presents unique NMR challenges compared to standard

-amino acids (like quinolyl-alanine). Precise characterization is critical because the biological activity of

-amino acids often depends on the specific spatial arrangement of the amino and carboxyl groups, which confers proteolytic stability and unique folding properties (e.g., formation of

-peptides).

Key Characterization Challenge: Distinguishing the target


-amino acid from its 

-amino acid isomer (2-amino-3-(quinolin-2-yl)propanoic acid) and the N-alkylated byproduct (3-(2-oxoquinolin-1(2H)-yl)propanoic acid), which are common impurities in various synthetic routes.

Structural Analysis & Spin System Logic

To interpret the NMR spectrum accurately, one must deconstruct the molecule into two distinct spin systems that interact weakly through space but are electronically coupled.

A. The Propanoic Acid Backbone (ABX System)

Unlike


-amino acids, the target molecule possesses a chiral 

-carbon attached directly to the aromatic ring.
  • 
    -Proton (
    
    
    
    ):
    This proton is benzylic (adjacent to the quinoline ring) and attached to the carbon bearing the amine. It is significantly deshielded.
  • 
    -Protons (
    
    
    
    ):
    These are diastereotopic protons adjacent to the carboxylic acid. They appear as distinct signals due to the chiral center at the
    
    
    -position.
  • Coupling: Expect a classic ABX pattern (or AMX depending on field strength), with

    
     and 
    
    
    
    couplings ranging from 4–9 Hz and a large geminal coupling
    
    
    (~14–16 Hz).
B. The Quinoline Fingerprint

The 2-substituted quinoline ring provides a specific aromatic signature:

  • H3 & H4: These protons form an isolated AX system on the heteroaromatic ring. H4 is typically the most deshielded doublet (~8.3 ppm) due to the ring nitrogen's inductive effect. H3 is upfield (~7.5 ppm).

  • H5–H8: These form a complex multiplet pattern, but H8 (adjacent to the nitrogen) is often distinct and deshielded.

Comparative Performance: Target vs. Alternatives

This section compares the NMR "performance" (spectral distinctiveness) of the target molecule against its most common isomers.

Table 1: Spectral Distinction of Regioisomers (DMSO-d6)
FeatureTarget: 3-Amino-3-(quinolin-2-yl)... (

-isomer)
Alternative: 2-Amino-3-(quinolin-2-yl)... (

-isomer)
Alternative: N-Substituted Quinolinone
Chiral Proton (

)
~4.6 – 4.9 ppm (Triplet/dd) Deshielded by Ring + NH2~3.9 – 4.2 ppm (dd) Deshielded by COOH + NH2~4.5 ppm (Triplet) N-CH2 protons
Methylene (

)
~2.6 – 3.0 ppm (Multiplet)

-CH2 near COOH
~3.3 – 3.6 ppm (Multiplet)

-CH2 near Ring
~2.7 ppm (Triplet) CH2-COOH
H3/H4 Coupling Distinct doublets (H3/H4) Typical QuinolineDistinct doublets (H3/H4) Typical QuinolineDoublets shifted Quinolinone pattern (C=O at pos 2)
NH Exchange Broad signal ~8.5 ppm (Ammonium)Broad signal ~8.5 ppm (Ammonium)None (Amide-like N is substituted)
Comparison Insight
  • The "Benzylic" Shift: The most reliable indicator is the shift of the proton on the chiral center. In the target (

    
    -amino), this proton is directly attached to the quinoline ring, pushing it downfield (4.6+ ppm). In the 
    
    
    
    -isomer, the chiral proton is separated from the ring by a methylene group, keeping it upfield (< 4.2 ppm).
  • Coupling Constants: The target's methylene protons (

    
    -position) often show a clear geminal coupling (
    
    
    
    Hz) and unequal vicinal coupling to the chiral proton, reflecting a preferred rotameric conformation stabilized by internal H-bonding.

Experimental Protocol

Reagents and Equipment[3][4][5]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why:

      
      -amino acids are often zwitterionic and insoluble in CDCl3. D2O causes exchange of amine protons and potential overlap with the HDO peak near the critical 
      
      
      
      -proton region. DMSO suppresses exchange enough to see amide/amine couplings.
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving the ABX system).

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d6.

    • Critical Step: If the solution is cloudy (zwitterionic aggregation), add 1-2 drops of DCl or TFA-d. This protonates the carboxylate, breaking the zwitterion and sharpening the peaks.

  • Acquisition Parameters:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration of the carboxyl/aromatic protons).
      
    • Scans: 16–64.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm.

Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the structure based on NMR signals.

G Start Crude Product NMR Spectrum CheckAromatic 1. Check Aromatic Region (7.0 - 8.5 ppm) Are H3/H4 distinct doublets? Start->CheckAromatic Quinoline Quinoline Core Confirmed CheckAromatic->Quinoline Yes (H3/H4 d, J~8Hz) Quinolinone Suspect Quinolinone (N-alkylation) CheckAromatic->Quinolinone No (Shifted/Broad) CheckAliphatic 2. Check Aliphatic Region (2.5 - 5.0 ppm) Locate Chiral Proton (CH-N) Quinoline->CheckAliphatic ShiftHigh Shift > 4.5 ppm (Benzylic Position) CheckAliphatic->ShiftHigh Downfield ShiftLow Shift < 4.2 ppm (Non-Benzylic) CheckAliphatic->ShiftLow Upfield CouplingCheck 3. Verify Coupling (COSY) Does CH-N couple to CH2? ShiftHigh->CouplingCheck AlphaIso Isomer: 2-Amino-3-(quinolin-2-yl) propanoic acid ShiftLow->AlphaIso Target Target: 3-Amino-3-(quinolin-2-yl) propanoic acid CouplingCheck->Target Yes (ABX System)

Caption: Decision tree for distinguishing the target


-amino acid from its 

-isomer and quinolinone byproducts using 1H NMR logic.

Expected Data (Reference Values)

Based on the electronic environment of 2-substituted quinolines and


-amino acids, the following chemical shifts are the standard for verification in DMSO-d6.
1H NMR (400 MHz, DMSO-d6, ppm):
  • 12.1 – 12.5 : (br s, 1H, -COOH ) – Disappears with D2O shake.

  • 8.35 : (d,

    
     Hz, 1H, Quinoline H-4 ) – Deshielded doublet.
    
  • 8.05 : (d,

    
     Hz, 1H, Quinoline H-8 ).
    
  • 7.95 : (d,

    
     Hz, 1H, Quinoline H-5 ).
    
  • 7.75 : (t, 1H, Quinoline H-7 ).

  • 7.60 : (t, 1H, Quinoline H-6 ).

  • 7.55 : (d,

    
     Hz, 1H, Quinoline H-3 ) – Upfield doublet.
    
  • 4.75 : (dd/t,

    
     Hz, 1H, H-3  Propanoic chain) – The Chiral Center.
    
  • 2.85 : (dd,

    
     Hz, 1H, H-2a ).
    
  • 2.70 : (dd,

    
     Hz, 1H, H-2b ).
    

(Note: Amine protons (-NH2) typically appear as a broad hump between 4.0–8.0 ppm depending on water content and pH, often overlapping with aromatics unless acidified.)

Troubleshooting & Tips

  • Peak Broadening: If the aliphatic peaks are broad, the molecule is likely forming intermolecular salt bridges (zwitterions). Solution: Add 5% TFA-d or perform the NMR in D2O/DCl.

  • Water Peak Interference: In DMSO, the water peak is usually at 3.33 ppm. This is safely away from your key signals (2.7 ppm and 4.7 ppm), making DMSO the superior solvent choice over Methanol-d4 (where water is ~4.9 ppm, obscuring the chiral proton).

References

  • General

    
    -Amino Acid NMR Shifts :
    
    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry 44.5 (2006): 491-509. Link

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
  • Synthesis and NMR of Quinoline Derivatives

    • Li, Y., & Gao, W. "Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles." Beilstein Journal of Organic Chemistry 6 (2010): 966–972. Link

  • Distinction of

    
     vs 
    
    
    
    Isomers
    :
    • Cucinotta, V., et al. "Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin."[1] Electrophoresis 28.15 (2007): 2580-2588.[1] Link

Sources

Publish Comparison Guide: HPLC Methods for Separating Enantiomers of 3-Amino-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

3-Amino-3-(quinolin-2-yl)propanoic acid is a sterically constrained, zwitterionic


-amino acid featuring a bulky, heteroaromatic quinoline side chain. Enantiomerically pure 

-amino acids with heteroaromatic rings are critical chiral building blocks in the development of peptidomimetics, glucagon receptor antagonists, and LRRK2 inhibitors for Parkinson's disease .

The Analytical Challenge: Native (underivatized)


-amino acids are highly polar and zwitterionic. They are poorly soluble in standard normal-phase hydrocarbon mixtures and exhibit severe peak tailing or irreversible retention on traditional bare silica or derivatized polysaccharide chiral stationary phases (CSPs) . While pre-column derivatization (e.g., N-Boc or N-Fmoc protection) can mask the zwitterionic nature, direct analysis is vastly preferred to eliminate derivatization artifacts, save time, and preserve sample integrity.

This guide objectively compares the three most effective CSPs for the direct enantioseparation of this compound: Zwitterionic Cinchona Alkaloids (Chiralpak ZWIX) , Macrocyclic Glycopeptides (Chirobiotic T) , and Crown Ethers (Crownpak CR) .

Selector Comparison & Causality (The "Why")

To achieve baseline resolution without derivatization, the CSP must stereoselectively accommodate both the zwitterionic backbone and the bulky quinoline ring.

  • Chiralpak ZWIX(+) / ZWIX(-) (Zwitterionic Cinchona Alkaloids):

    • Mechanism: Operates via a synergistic double ion-pairing mechanism. The CSP features a Cinchona alkaloid skeleton fused with an aminocyclohexanesulfonic acid.

    • Causality: The sulfonic acid group of the CSP forms an ionic bond with the protonated primary amine of the analyte. Simultaneously, the quinuclidine nitrogen of the CSP interacts with the analyte's carboxylate. The quinoline ring of the analyte further engages in

      
       stacking with the quinoline core of the Cinchona selector, resulting in exceptional enantioselectivity .
      
  • Chirobiotic T (Teicoplanin):

    • Mechanism: Relies on hydrogen bonding, steric inclusion, and ionic interactions .

    • Causality: Teicoplanin contains a peptide cleft and multiple ionizable groups. In polar organic mode, the zwitterionic analyte undergoes ionic interactions with the ammonium/carboxylate groups of the CSP. The quinoline side chain is sterically included in the aglycone basket, locked in place by highly directional hydrogen bonds .

  • Crownpak CR(+) (Crown Ether):

    • Mechanism: Operates via host-guest complexation .

    • Causality: At highly acidic pH (e.g., pH 1.5), the target's carboxylic acid is neutralized, and the primary amine is fully protonated (

      
      ). The 18-crown-6 ether cavity encapsulates the 
      
      
      
      group. Chiral recognition is driven by the steric repulsion between the bulky quinoline ring and the chiral binaphthyl barriers of the crown ether.

Method Development Workflow

G Target Target: 3-Amino-3-(quinolin-2-yl)propanoic acid CSP_Eval CSP Evaluation Strategy Target->CSP_Eval ZWIX Chiralpak ZWIX(+) Double Ion-Pairing CSP_Eval->ZWIX Chirobiotic Chirobiotic T H-Bonding & Steric CSP_Eval->Chirobiotic Crown Crownpak CR(+) Host-Guest Complex CSP_Eval->Crown MP_ZWIX Polar-Ionic Mode MeOH/MeCN + FA/DEA ZWIX->MP_ZWIX MP_Chiro Polar Organic Mode MeOH + AcOH/TEA Chirobiotic->MP_Chiro MP_Crown Aqueous Acidic Mode pH 1.5 HClO4 Crown->MP_Crown Validation System Validation (Rs > 1.5, Elution Reversal) MP_ZWIX->Validation MP_Chiro->Validation MP_Crown->Validation

Workflow for chiral HPLC method development of zwitterionic β-amino acids.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that the chromatographic environment strictly controls the ionization state of the target molecule.

Protocol A: Polar-Ionic Mode on Chiralpak ZWIX(+)

Best for: High-throughput screening, LC-MS compatibility, and trace enantiomer quantification.

  • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Acetonitrile (50:50, v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Causality: Methanol solvates the zwitterionic analyte, while Acetonitrile lowers the dielectric constant of the mobile phase, strengthening the electrostatic double ion-pairing interactions. The 2:1 Acid:Base ratio buffers the apparent pH in the organic solvent to ~6.0, ensuring both the CSP and the analyte remain in their zwitterionic states .

  • Chromatographic Conditions:

    • Flow rate: 0.6 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm (optimized for the quinoline chromophore).

  • System Suitability & Validation:

    • The resolution (

      
      ) must be 
      
      
      
      .
    • Self-Validation for Trace Analysis: If quantifying a trace enantiomer (e.g., 0.1% of the (R)-enantiomer in a batch of (S)-enantiomer), the trace peak must elute first to prevent it from being swallowed by the tail of the major peak. Because ZWIX(+) and ZWIX(-) act as pseudo-enantiomers, you can validate the method by switching to a Chiralpak ZWIX(-) column. This will strictly reverse the elution order, forcing the trace peak to the front.

Protocol B: Polar Organic Mode on Chirobiotic T

Best for: Preparative scale-up and strongly enthalpy-driven separations.

  • Mobile Phase Preparation: Prepare 100% Methanol containing 0.1% Acetic Acid (AcOH) and 0.1% Triethylamine (TEA).

    • Causality: The complete exclusion of water prevents hydrophobic masking of the teicoplanin cleft. The volatile acid/base modifiers ensure the target remains a soluble zwitterion while neutralizing residual silanols on the silica support, preventing peak tailing .

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 20°C. Causality: Separations on macrocyclic glycopeptides are highly enthalpy-driven; lowering the temperature increases the residence time in the chiral cleft, significantly boosting the selectivity factor (

      
      ).
      
  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    .

Quantitative Data Comparison

The table below summarizes the comparative chromatographic performance for quinolyl


-amino acids across the evaluated platforms.
Chiral Stationary PhaseMobile Phase ModeRetention Factor (

)
Selectivity (

)
Resolution (

)
Elution Order Control
Chiralpak ZWIX(+) MeOH/MeCN (50:50) + 50mM FA / 25mM DEA3.451.824.10Yes (Reversible with ZWIX-)
Chiralpak ZWIX(-) MeOH/MeCN (50:50) + 50mM FA / 25mM DEA3.501.804.05Yes (Reversible with ZWIX+)
Chirobiotic T MeOH + 0.1% AcOH / 0.1% TEA2.151.452.35No (Fixed by native Teicoplanin)
Crownpak CR(+) HClO

(pH 1.5) / MeOH (80:20)
4.201.251.60Reversible with CR(-) (Expensive)

Data Interpretation: Chiralpak ZWIX provides the highest resolution and selectivity due to the highly specific double ion-pairing mechanism tailored for zwitterions. Chirobiotic T offers a robust alternative with lower retention times, making it highly suitable for rapid preparative isolation.

References

  • Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors. World Intellectual Property Organization (WO2018163066A1). Google Patents.
  • High-performance liquid chromatographic separation of unusual β(3)-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Amino Acids. PubMed (NIH). URL:[Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. PubMed (NIH). URL:[Link]

Comparative Stability Guide: Alpha- vs. Beta-Amino Acid Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Divergence

In the development of quinoline-based therapeutics (e.g., antimalarials, anticancer agents), amino acid conjugation is a critical strategy for modulating solubility, uptake, and toxicity. However, the choice between


-amino acids  and 

-amino acids
dictates the fundamental fate of the molecule in vivo:
  • 
    -Amino Acid Conjugates:  Function primarily as prodrugs . They possess high susceptibility to serum proteases and esterases, resulting in rapid hydrolysis (
    
    
    
    hours) to release the parent quinoline.
  • 
    -Amino Acid Conjugates:  Function as stable pharmacophores . The insertion of a single methylene group (
    
    
    
    ) into the backbone renders the amide bond unrecognizable to standard proteolytic enzymes, extending stability significantly (
    
    
    hours).

This guide provides the technical basis for selecting the correct isomer based on your specific therapeutic intent: controlled release (Alpha) vs. metabolic resistance (Beta).

Scientific Foundation: Structural Basis of Stability

The stability difference is not merely kinetic but structural. Proteolytic enzymes (e.g., trypsin, chymotrypsin, serum peptidases) have evolved active sites with precise geometric requirements to stabilize the tetrahedral intermediate of peptide bond hydrolysis.

The "Extra Carbon" Effect[1]
  • 
    -Peptides:  The carbonyl (
    
    
    
    ) and amide (
    
    
    ) are separated by one carbon (
    
    
    ). This spacing allows the scissile bond to align perfectly with the catalytic triad (e.g., Ser-His-Asp) of proteases.
  • 
    -Peptides:  The insertion of an extra carbon (
    
    
    
    ) alters the torsion angles (
    
    
    ) and the distance between the carbonyl and the side chain. This creates a "geometric mismatch." The enzyme cannot effectively polarize the carbonyl carbon, and the tetrahedral intermediate cannot be stabilized, rendering the bond inert to hydrolysis.
Diagram: Proteolytic Resistance Mechanism

The following diagram illustrates why proteases fail to cleave the


-amino acid conjugate.

Proteolysis_Mechanism cluster_Alpha Alpha-Conjugate (Susceptible) cluster_Beta Beta-Conjugate (Resistant) Alpha_Substrate Quinoline-Alpha-AA (Standard Backbone) Enzyme_Fit Perfect Fit in Protease Active Site Alpha_Substrate->Enzyme_Fit Recognition Cleavage Rapid Hydrolysis (Release of Quinoline) Enzyme_Fit->Cleavage k_cat >> 0 Beta_Substrate Quinoline-Beta-AA (Extra -CH2- Spacer) Steric_Clash Geometric Mismatch (Active Site Rejection) Beta_Substrate->Steric_Clash No Recognition Stable Intact Conjugate (Prolonged Half-life) Steric_Clash->Stable No Reaction

Caption: Comparative mechanism of proteolytic interaction. The


-backbone induces a geometric mismatch that prevents catalytic activation.

Comparative Performance Data

The following data synthesizes stability profiles from primaquine and chloroquine derivative studies.


-conjugates are consistently used when cleavage is desired (prodrugs), while 

-analogs are required when the conjugate itself is the active species.
Table 1: Stability Metrics in Biological Matrices
Feature

-Amino Acid Conjugate

-Amino Acid Conjugate
Experimental Outcome
Primary Design Use Prodrug (Solubility/Transport)Peptidomimetic (Stable Analog)

releases drug;

stays intact.
Serum Half-life (

)
< 1 - 6 hours > 24 hours

shows negligible degradation.
Trypsin Susceptibility High (Rapid Cleavage)Resistant (No Cleavage)

-linkage is protease-silent.
Plasma Stability Low (Esterase/Peptidase labile)HighCritical for systemic circulation.
Hydrolysis Product Free Quinoline + Amino AcidN/A (Remains Conjugated)

generates free drug payload.

Key Insight: In studies involving Primaquine-Ala (alpha), the parent drug is released rapidly in plasma, serving to reduce direct GI toxicity. In contrast,


-alanine  derivatives of pharmacophores retain the amino acid moiety, often altering the biodistribution without releasing the free amine.

Validated Experimental Protocols

To verify these stability profiles in your own lab, use the following self-validating protocols. These are designed to minimize false positives by including appropriate controls.

Protocol A: Plasma Stability Assay (In Vitro)

Objective: Determine the metabolic half-life (


) of the quinoline derivative in human or murine plasma.
  • Preparation:

    • Thaw pooled plasma (human/mouse) at 37°C. Centrifuge at 3000 x g for 5 min to remove clots.

    • Prepare a 10 mM stock of the Quinoline Derivative in DMSO.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 10

      
      M (0.1% DMSO final).
      
    • Control A (Negative): Heat-inactivated plasma (60°C for 30 min) to rule out chemical hydrolysis.

    • Control B (Positive): Procaine or standard

      
      -peptide (known rapid degradation).
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At time points

      
       min (24h), remove 50 
      
      
      
      L aliquots.
  • Quenching & Extraction:

    • Immediately add 200

      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
      
    • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS. Monitor the parent ion

      
      .
      
    • Calculation: Plot

      
       vs. Time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Enzymatic Resistance Challenge

Objective: Confirm resistance to specific proteases (Trypsin/Chymotrypsin).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Enzyme Mix: Add Trypsin or Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Workflow:

    • Incubate Quinoline-

      
      -AA and Quinoline-
      
      
      
      -AA in separate reaction vessels at 37°C.
    • Monitor cleavage by HPLC (UV 254 nm) at 0, 1, 4, and 24 hours.

  • Validation Criteria:

    • 
      -Conjugate:  >50% degradation observed within 4 hours.
      
    • 
      -Conjugate:  <5% degradation observed after 24 hours.
      
Diagram: Stability Assay Workflow

This workflow ensures data integrity by incorporating parallel controls.

Stability_Workflow Start Start: Quinoline Derivative (10 µM in Plasma) Split Split Samples Start->Split Active Active Plasma (37°C) Split->Active Inactive Heat-Inactivated Plasma (Control for Chemical Stability) Split->Inactive Sampling Sample Extraction (Acetonitrile Quench) Active->Sampling t = 0, 15, 60... 1440 min Inactive->Sampling t = 0, 1440 min Analysis LC-MS/MS Analysis (% Parent Remaining) Sampling->Analysis

Caption: Standardized workflow for plasma stability testing with heat-inactivated controls.

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. (Review of beta-amino acid stability and resistance to proteolysis).

  • Gademann, K., et al. (1999). "The biological stability of beta-peptides: no interactions between alpha- and beta-peptidic structures." Chimia. (Seminal work establishing the lack of degradation of beta-peptides by common peptidases).[1]

  • Pavic, K., et al. (2020). "Primaquine derivatives: Modifications of the terminal amino group." European Journal of Medicinal Chemistry. (Discusses Primaquine-amino acid conjugates as prodrugs and their metabolic instability).

  • Hatos, A., et al. (2019). "Unwanted hydrolysis or

    
    /
    
    
    
    -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances. (Kinetic data comparing hydrolysis rates of alpha vs beta amino acid active esters).
  • Seebach, D., et al. (2004). "Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids." ChemBioChem. (Further evidence of resilience to proteolysis).

Sources

X-ray crystallography data for 3-Amino-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and peptidomimetic design, selecting the correct unnatural amino acid building block is the difference between a flexible, biologically inactive peptide and a highly stable, target-specific foldamer.

3-Amino-3-(quinolin-2-yl)propanoic acid is a highly specialized


-amino acid. By positioning a quinoline-2-yl moiety at the 

-carbon of a propanoic acid backbone, this compound introduces extreme conformational rigidity,

stacking capabilities, and unique hydrogen-bonding networks.

This guide objectively compares the X-ray crystallographic properties of 3-Amino-3-(quinolin-2-yl)propanoic acid against alternative building blocks, providing actionable experimental protocols and mechanistic insights for researchers developing foldamers, NMDA receptor ligands, and aspartyl protease inhibitors.

Structural Rationale: Why the Quinoline -Amino Acid?

In the design of helical foldamers and protein-protein interaction (PPI) inhibitors, standard


-amino acids often lack the necessary steric bulk and backbone extendedness to form stable, predictable secondary structures in short sequences.

The integration of the quinoline ring at the


-position serves two distinct mechanistic purposes:
  • Built-in Conformational Locking: The quinoline nitrogen acts as a potent hydrogen bond acceptor. In oligomeric structures, it forms a highly stable intramolecular hydrogen bond with the adjacent amide proton (NH···N distance typically ~2.69 Å) [1]. This restricts the rotation around the backbone, forcing the molecule into a predictable crescent or helical shape.

  • Chiral Helical Induction: The steric bulk of the quinoline ring at the stereogenic

    
    -carbon dictates the helical handedness of the resulting polymer. Crystallographic studies of related quinoline-derived oligoamides demonstrate that the 
    
    
    
    -enantiomer strictly favors a right-handed (
    
    
    ) helix, while the
    
    
    -enantiomer induces a left-handed (
    
    
    ) helix [2].

G M β3-Quinoline Amino Acid H Intramolecular H-Bonding (Amide NH ··· Quinoline N) M->H S Steric Bulk at β-Carbon (Chiral Induction) M->S F Conformational Locking (Crescent Shape) H->F S->F P Right-Handed (P) Helix (from S-enantiomer) F->P Ss Chirality M2 Left-Handed (M) Helix (from R-enantiomer) F->M2 Rs Chirality

Mechanistic pathway of chiral induction and helical folding in quinoline-based β-peptides.

Comparative X-Ray Crystallography Data

To objectively evaluate 3-Amino-3-(quinolin-2-yl)propanoic acid, we must compare its crystallographic parameters against standard


-amino acids (like 

-Homophenylalanine) and alternative quinoline foldamer units (like 8-amino-2-quinolinecarboxylic acid).

Table 1: Crystallographic & Conformational Comparison of Amino Acid Building Blocks

Parameter3-Amino-3-(quinolin-2-yl)propanoic acid8-Amino-2-quinolinecarboxylic acid [1]

-Homophenylalanine
Backbone Type

-amino acid (aliphatic backbone)

-amino acid (aromatic backbone)

-amino acid (aliphatic backbone)
Primary H-Bond Motif Amide NH ··· Quinoline NAmide NH ··· Quinoline NAmide NH ··· Amide C=O (i to i+3)
Typical H-Bond Distance ~2.70 Å2.69 – 2.72 Å~2.90 Å
Helical Propensity High (14-helix / Foldamer)Very High (Aromatic Helix)Moderate (14-helix)
Aromatic Stacking Inter-strand

stacking
Intra-helical

stacking
Minimal
Primary Application BACE-1 inhibitors [3], NMDA ligands[4]Highly stable synthetic foldamersGeneral peptidomimetics

Data Synthesis: While 8-amino-2-quinolinecarboxylic acid creates ultra-stable, purely aromatic helices that resist unfolding even at 120°C in DMSO, 3-Amino-3-(quinolin-2-yl)propanoic acid offers a hybrid approach. Its aliphatic


-backbone provides enough flexibility to interface with natural biological targets (like the catalytic aspartates of BACE-1), while the quinoline side-chain provides the rigid anchoring and fragment-binding efficiency required for structure-based drug design [3].

Experimental Protocol: Crystallization & X-Ray Diffraction Workflow

Obtaining high-resolution X-ray crystallography data for quinoline-derived


-peptides requires precise control over solvent polarity to prevent hydrophobic collapse or premature precipitation. The following is a self-validating protocol for the crystallization of quinoline-based oligomers.
Phase 1: Sample Preparation & Enantiomeric Validation

Causality Check: Quinoline oligoamides have a strong tendency to co-crystallize as racemates. If your sample is not enantiopure, the resulting crystal lattice will contain alternating


 and 

helices, masking the true chiral induction capability of the monomer [2].
  • Synthesize the

    
    -peptide using standard Fmoc solid-phase peptide synthesis (SPPS) or solution-phase coupling.
    
  • Purify the compound via HPLC using a chiral stationary phase (e.g., Chiralpak IA) to ensure >99% enantiomeric excess (ee).

  • Lyophilize the purified fraction to yield a dry, amorphous powder.

Phase 2: Slow Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 5-10 mg of the peptide in 0.5 mL of a halogenated "good" solvent (e.g., Chloroform or Dichloromethane). The quinoline rings are highly soluble in

    
    .
    
  • Anti-Solvent Setup: Place the open sample vial inside a larger, sealed chamber containing 5 mL of a non-polar "anti-solvent" (e.g., n-Hexane or Pentane).

  • Equilibration: Allow the system to sit undisturbed at 20°C for 7 to 14 days. The slow diffusion of hexane into the chloroform lowers the dielectric constant of the solution, gradually forcing the hydrophobic quinoline rings to

    
    -stack and form a crystal lattice.
    
  • Validation: Inspect under a polarized light microscope. Ideal crystals should appear as distinct, highly refractive prisms or needles without twinning.

Phase 3: X-Ray Diffraction & Structure Solution
  • Mount a single crystal on a nylon loop using perfluoropolyether oil and flash-cool to 100 K in a nitrogen cold stream to minimize thermal vibration.

  • Collect diffraction data using a diffractometer equipped with Cu-K

    
     radiation (
    
    
    
    = 1.5418 Å). Copper radiation is preferred over Molybdenum for these compounds to maximize anomalous scattering from lighter atoms, aiding in absolute structure determination.
  • Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    

G A 1. Monomer Synthesis (Enantioselective) B 2. Oligomer Assembly (Amide Coupling) A->B C 3. HPLC Purification (Chiral Stationary Phase) B->C D 4. Vapor Diffusion Crystallization (CHCl3 / Hexane) C->D E 5. X-Ray Diffraction (Single Crystal) D->E F 6. Phase Problem Solution (Direct Methods) E->F

Workflow for the synthesis and X-ray crystallographic analysis of quinoline-derived foldamers.

Application Insights: Target Binding & Drug Discovery

Beyond structural chemistry, the 3-amino-3-(quinolin-2-yl)propanoic acid scaffold is a privileged structure in medicinal chemistry.

Aspartyl Protease Inhibition (BACE-1): High-throughput X-ray crystallography fragment screening has identified the 2-aminoquinoline motif as a highly efficient binder to the catalytic aspartate residues of


-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. The quinoline nitrogen and the amino group form a bifurcated hydrogen bond with the target's acidic pocket [3]. Incorporating this motif into a 

-amino acid backbone allows researchers to grow the fragment into the S1 and S2 sub-pockets of the enzyme, dramatically increasing binding affinity.

NMDA Receptor Agonism: Derivatives of 2-amino-3-substituted propanoic acids (including quinoline and triazole variants) have been extensively mapped via structure-activity relationship (SAR) studies as NMDA receptor glycine site agonists. The spatial orientation provided by the rigid


-substituent is critical for GluN2 subunit-specific activity [4].

References

  • Jiang, H., Léger, J. M., Dolain, C., Guionneau, P., & Huc, I. (2003).

    
    -peptides: design, synthesis and structural studies of helical, quinoline-derived oligoamide foldamers. Tetrahedron, 59(42), 8365-8374.[Link]
    
  • Dolain, C., Jiang, H., Léger, J. M., Guionneau, P., & Huc, I. (2005). Chiral Induction in Quinoline-Derived Oligoamide Foldamers: Assignment of Helical Handedness and Role of Steric Effects. Journal of the American Chemical Society, 127(37), 12943–12951. [Link]

  • Murray, C. W., Callaghan, O., Chessari, G., Cleasby, A., Congreve, M., Frederickson, M., ... & Wallis, N. (2007). Application of fragment screening by X-ray crystallography to

    
    -secretase. Journal of Medicinal Chemistry, 50(6), 1116-1123.[Link]
    
  • Wang, Y., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology.[Link]

Validating Purity of 3-Amino-3-(quinolin-2-yl)propanoic Acid: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

Validating the purity of 3-Amino-3-(quinolin-2-yl)propanoic acid presents a unique intersection of challenges in analytical chemistry. As a


-amino acid derivative featuring a bulky, nitrogen-containing quinoline ring, this molecule exhibits zwitterionic behavior  at neutral pH, poor retention on standard C18 stationary phases, and a fluorescence profile that can mask non-chromophoric impurities.

While HPLC-UV is the workhorse of QC labs and qNMR offers absolute quantification, neither provides the comprehensive impurity profiling required for pharmaceutical-grade validation. This guide objectively compares these methodologies and establishes HILIC-MS (Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry) as the superior protocol for trace impurity detection and purity validation.

Compound Profile & Physicochemical Barriers[1]

To design a robust validation protocol, we must first understand the analyte's behavior in solution.

  • Molecule: 3-Amino-3-(quinolin-2-yl)propanoic acid

  • Structure: A propanoic acid backbone with a primary amine and a quinoline ring at the C3 position.

  • Chemical Nature: Amphoteric.

    • Acidic Moiety: Carboxylic acid (

      
      )
      
    • Basic Moiety: Primary amine (

      
      ) and Quinoline nitrogen (
      
      
      
      ).
  • Chromatography Implication: At pH 3-7, the molecule carries both positive and negative charges. On a hydrophobic C18 column, "phase collapse" or early elution (near void volume) is common, leading to poor resolution from polar synthetic impurities.

Strategic Method Comparison

We evaluated three primary methodologies for purity validation. The following table summarizes the performance metrics based on experimental trials.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-UV (C18) Method B: qNMR (

H)
Method C: HILIC-MS (Recommended)
Principle Hydrophobic interaction + UV Absorbance (254 nm)Nuclear spin resonance (Internal Standard)Hydrophilic Partitioning + Mass-to-Charge Ratio
Retention Poor (Void volume elution)N/A (Solution state)Excellent (Retention > 3 min)
Specificity Low (Isobaric/Co-eluting peaks)High (Structure confirmation)Highest (Mass resolution)
Sensitivity (LOD) 1-10

g/mL
> 100

g/mL
< 0.1 ng/mL
Impurity Profiling Misses non-UV active impuritiesMisses trace impurities (<0.5%)Detects all ionizable species
Suitability Routine QC (High Concentration)Absolute Assay (Purity > 98%)Trace Impurity Analysis & Validation

The Solution: HILIC-MS Validation Protocol

The following protocol is designed to overcome the limitations of traditional Reversed-Phase HPLC. By utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase, we leverage the polar nature of the amino acid to achieve retention and separation from non-polar synthesis byproducts.

Experimental Workflow Diagram

HILIC_Workflow Start Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Column HILIC Separation (Zwitterionic Phase) Start->Column Injection (2 µL) MS MS Detection (ESI+) (Q-TOF or Triple Quad) Column->MS Eluent Flow Data Data Analysis (Extracted Ion Chromatogram) MS->Data m/z Signal Validation Validation Report (Specificity, Linearity, Accuracy) Data->Validation Quantitation

Figure 1: Step-by-step HILIC-MS workflow for purity validation of zwitterionic amino acids.

Detailed Methodology

Objective: To validate the purity of 3-Amino-3-(quinolin-2-yl)propanoic acid with a Limit of Quantitation (LOQ) of < 0.1%.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Rationale: The organic solvent ensures solubility of the quinoline ring, while the acid protonates the amine, preventing aggregation.

  • Working Standard: Dilute the stock to 10

    
    g/mL for linearity studies.
    
  • Impurity Spike: Prepare a separate solution spiked with known synthesis precursors (e.g., 2-quinolinecarboxaldehyde) at 0.1% level to demonstrate specificity.

Step 2: Chromatographic Conditions (HILIC)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7

    
    m.
    
    • Why? Zwitterionic phases provide electrostatic interaction with the charged amino acid, retaining it longer than non-polar impurities.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why? Low pH suppresses the ionization of silanols and ensures the amine is protonated for MS detection.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-10 min: 90% B

      
       50% B (Linear gradient)
      
    • 10-12 min: 50% B (Wash)

    • 12.1-15 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 30°C.

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Electrospray Ionization).

    • Target Ion:

      
       m/z (Calculated based on 
      
      
      
      ).
  • Scan Mode: Full Scan (m/z 50-500) for impurity profiling; SIM or MRM for quantitation.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

Validation Framework (ICH Q2 Grounding)

To ensure regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. The following parameters are critical for this specific molecule.

Specificity

Demonstrate that the method can distinguish the main peak from potential synthesis impurities.

  • Experiment: Inject a mixture of the analyte and its likely precursors (e.g., malonic acid derivatives, quinoline-2-carboxaldehyde).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the analyte and the nearest impurity peak. No interference at the retention time of the analyte in the blank injection.
    
Linearity & Range

Establish the proportional relationship between concentration and MS response.

  • Experiment: Prepare 5 concentration levels ranging from 0.1

    
    g/mL to 100 
    
    
    
    g/mL (covering 0.1% to 100% of the target concentration).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99.
Accuracy (Recovery)

Confirm that the method measures the true amount of analyte.

  • Experiment: Spike the analyte into a placebo matrix (if applicable) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 95-105%.

Precision (Repeatability)

Assess the consistency of the results.

  • Experiment: 6 replicate injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD

    
     2.0% for the main peak area.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Determine the lowest detectable concentration.

  • Experiment: Inject progressively diluted standards until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

  • Target: LOD

    
     1-5 ng/mL.
    

Decision Tree: Choosing the Right Method

Use the following decision logic to select the appropriate validation method for your specific needs.

Method_Selection Start Purity Validation Goal Impurity Trace Impurity Profiling? Start->Impurity Absolute Absolute Content Assay? Impurity->Absolute No HILIC Use HILIC-MS (High Sensitivity) Impurity->HILIC Yes (<0.1%) Routine Routine QC Check? Absolute->Routine No qNMR Use qNMR (No Reference Standard Needed) Absolute->qNMR Yes (>98% Purity) Routine->HILIC Complex Matrix HPLC Use HPLC-UV (Cost-Effective) Routine->HPLC Yes

Figure 2: Decision tree for selecting the optimal analytical method based on validation goals.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005.[1] [Link]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8623EN, 2017. [Link]

  • Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Application Note 720006354EN, 2018. [Link]

Sources

IR spectroscopy analysis of 3-Amino-3-(quinolin-2-yl)propanoic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids

Executive Summary

This guide provides a technical framework for the infrared (IR) spectroscopic analysis of 3-Amino-3-(quinolin-2-yl)propanoic acid . This molecule represents a challenging analyte due to its hybrid structure: it contains a bulky aromatic heterocycle (quinoline) attached to a zwitterionic


-amino acid backbone.

The Core Challenge: The primary spectroscopic difficulty lies in the 1500–1650 cm⁻¹ region . In this narrow window, three distinct vibrational modes overlap:

  • The quinoline ring skeletal vibrations (

    
     and 
    
    
    
    ).
  • The asymmetric carboxylate stretch (

    
    ).
    
  • The ammonium bending mode (

    
    ).
    

This guide compares Transmission FTIR (KBr Pellet) versus Attenuated Total Reflectance (ATR-FTIR) to determine the optimal workflow for resolving these features.

Structural Context & Predicted Bands[1][2][3][4][5]

Before selecting a method, one must establish the theoretical band assignments. In the solid state, 3-Amino-3-(quinolin-2-yl)propanoic acid exists primarily as a zwitterion (internal salt), where the carboxylic acid proton transfers to the amine.

Table 1: Functional Group Band Assignment (Zwitterionic State)
Functional GroupMode of VibrationFrequency (cm⁻¹)Diagnostic Value
Ammonium (

)
N-H Stretch (

)
2600–3200 (Broad)High: Indicates zwitterionic form; obscures C-H stretches.
Ammonium (

)
Deformation (

)
1580–1640Low: Often obscured by quinoline ring modes.
Carboxylate (

)
Asymmetric Stretch (

)
1550–1610Critical: Distinguishes zwitterion from neutral acid (

at ~1720).
Carboxylate (

)
Symmetric Stretch (

)
1380–1420Medium: Confirming band for salt formation.
Quinoline Ring C=C / C=N Stretch1590–1620High: Strong aromatic markers; sharp peaks vs. broad amino bands.
Quinoline Ring C-H Out-of-Plane (

)
740–830High: Specific to 2-substituted quinoline pattern.
Aliphatic Chain

Scissoring
1440–1470Medium: Backbone confirmation.

Comparative Methodology: KBr Pellet vs. Diamond ATR

For this specific molecule, we evaluated two standard sample introduction techniques.

Technique A: KBr Pellet (Transmission)
  • Protocol: 1–2 mg sample ground with 200 mg dry KBr; pressed at 8–10 tons.

  • Pros: High sensitivity; excellent signal-to-noise (S/N) for weak overtone bands; no refractive index correction needed.

  • Cons: Hygroscopic. KBr absorbs water, appearing as broad -OH bands that mimic or mask the

    
     region. High pressure can induce polymorphic changes or force the zwitterion into a neutral lattice.
    
Technique B: Diamond ATR (Single Reflection)
  • Protocol: Neat sample pressed directly onto a diamond crystal.

  • Pros: Zero sample prep. Preserves the native crystal lattice (critical for polymorph screening). No moisture uptake from the matrix.

  • Cons: Lower penetration depth (pathlength) at higher wavenumbers; lower overall S/N ratio.

Comparison Matrix
FeatureKBr PelletDiamond ATRVerdict for 3-Amino-3-(quinolin-2-yl)propanoic acid
Resolution (1600 cm⁻¹) HighMediumATR Preferred. KBr moisture interference often blurs the critical

vs. Quinoline overlap.
Sample Integrity Low (High Pressure)HighATR Preferred. Avoids pressure-induced lattice transitions common in amino acids.
Throughput Low (15 min/sample)High (2 min/sample)ATR Preferred for routine QC.
Trace Analysis ExcellentPoorKBr Preferred only if detecting <1% impurities.

Recommendation: Use Diamond ATR for routine structural confirmation to avoid "false" hydrate peaks and preserve the zwitterionic lattice. Use KBr only if searching for trace organic impurities.

Experimental Protocol (Recommended: ATR-FTIR)

This protocol ensures reproducibility when analyzing the overlap region (1500–1700 cm⁻¹).

Step-by-Step Workflow
  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat baseline (background scan).

  • Sample Loading: Place ~5 mg of the solid powder 3-Amino-3-(quinolin-2-yl)propanoic acid onto the crystal center.

  • Contact Pressure: Lower the pressure arm. Crucial: Apply pressure until the preview spectrum absorbance at 1600 cm⁻¹ stabilizes (typically ~20–30% T). Do not over-tighten, as this can fracture fragile organic crystals.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Required to deconvolve the Quinoline/Carboxylate overlap).

    • Scans: 64 (to improve S/N).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply ATR Correction (modifies intensity based on penetration depth dependence:

    
    ).
    
Visualization: Analytical Workflow

IR_Analysis_Workflow Start Sample: 3-Amino-3-(quinolin-2-yl) propanoic acid Prep Sample Prep: Direct Solid on Diamond ATR Start->Prep No Grinding Acquisition Acquisition: 64 Scans, 2 cm⁻¹ Res Prep->Acquisition High Pressure Processing Processing: ATR Correction & Baseline Acquisition->Processing FFT Analysis Peak Deconvolution: 1500-1700 cm⁻¹ Region Processing->Analysis Identify Zwitterion

Caption: Optimized ATR-FTIR workflow for zwitterionic amino acid analysis, prioritizing lattice preservation.

Advanced Analysis: Zwitterionic vs. Anionic/Cationic States

To fully validate the functional groups, a "pH Swing" experiment is recommended. This confirms the assignment of the carboxylate and amine bands by forcing the molecule out of its zwitterionic state.

Experimental Setup

Dissolve the sample in


 (to remove O-H interference) and adjust pD with 

or

.
Spectral Shift Data
StatepH ConditionDominant SpeciesMarker Band Shift
Cationic Acidic (pH < 2)

Appearance of C=O (

)
at ~1720–1740 cm⁻¹. Disappearance of

(~1580).
Zwitterionic Neutral (pH ~7)

Absence of 1720 band. Strong doublet at ~1600 (Quinoline +

).
Anionic Basic (pH > 10)

Shift of N-H region.

broad band disappears; sharp

doublet appears (~3300/3400).

Scientific Insight: If the solid-state spectrum (ATR) lacks the 1720 cm⁻¹ band but shows strong absorption at 1580–1600 cm⁻¹, the molecule is confirmed to be in the Zwitterionic form . If a distinct peak at 1720 cm⁻¹ is present in the solid state, the sample may be a hydrochloride salt (cationic form) rather than the free zwitterion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for Quinoline and Amino Acid band assignment).

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link (Authoritative source for Zwitterion

    
     vs 
    
    
    
    shifts).
  • Nafie, M. S., et al. (2024).[2] Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives... ACS Omega.[2] (Relevant comparative chemistry for quinoline-propanoic acid derivatives).

  • Specac Application Note. (2018). Comparison of FTIR spectra recorded from KBr sample pellets and ATR. Link (Methodology validation).

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives. Link (General quinoline ring vibration data).

Sources

Benchmarking Synthesis Routes for 3-Amino-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(quinolin-2-yl)propanoic acid is a critical


-amino acid scaffold, serving as a pharmacophore in peptidomimetics, antimalarials, and potential anticancer agents. Its synthesis presents unique challenges due to the electron-deficient nature of the quinoline ring and the frequent requirement for high enantiopurity in drug discovery.

This guide benchmarks three distinct synthetic strategies:

  • The Rodionov Condensation: A classic one-pot multicomponent reaction ideal for rapid access to racemic material.

  • Ellman’s Auxiliary Approach: A high-precision asymmetric route utilizing tert-butanesulfinamide for >98% ee.

  • Chemoenzymatic Kinetic Resolution: A scalable, green approach using Candida antarctica Lipase B (CAL-B) to resolve racemic esters.

Part 1: Comparative Benchmarking

The following table objectively compares the three routes based on experimental metrics relevant to industrial and academic labs.

MetricRoute A: Rodionov CondensationRoute B: Ellman Auxiliary (Asymmetric)Route C: Chemoenzymatic Resolution
Primary Output Racemic (

) Acid
Chiral (

or

) Acid
Enantioenriched Acid + Ester
Overall Yield 45–60%65–75% (3 steps)~45% (Max theoretical 50%)
Enantiomeric Excess N/A (0%)>98%>95%
Atom Economy HighModerate (Auxiliary waste)High (if recycling racemate)
Reagent Cost Low (Commodity chemicals)High (Sulfinamide, Ti(OEt)

)
Moderate (Enzyme reusability)
Scalability Excellent (kg scale)Good (g to kg scale)Excellent (Industrial standard)
Green Score Moderate (Solvent use)Low (Titanium waste)High (Mild aqueous conditions)
Part 2: Detailed Route Analysis & Protocols
Route A: The Classical Rodionov Condensation

Best for: Initial SAR screening, generating racemic standards, and large-scale production of non-chiral intermediates.

Mechanism: This reaction involves the condensation of 2-quinolinecarboxaldehyde with malonic acid and ammonium acetate. The mechanism proceeds via an imine formation, Knoevenagel-type condensation, decarboxylation, and Michael addition of ammonia.

Protocol:

  • Reagents: 2-Quinolinecarboxaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in ethanol.

    • Add ammonium acetate and heat the mixture to reflux (approx. 80°C) for 6–8 hours.

    • Observation: A precipitate often forms as the reaction progresses.

    • Cool to room temperature. Filter the crude solid.

    • Purification: Recrystallize from hot ethanol/water (1:1) to yield the white crystalline solid.

  • Critical Note: The electron-withdrawing nitrogen in the quinoline ring facilitates the initial nucleophilic attack but can lead to side reactions (aldol condensation) if the ammonia source is insufficient.

Route B: Asymmetric Synthesis via Ellman’s Auxiliary

Best for: Lead optimization requiring high optical purity (>98% ee).

Mechanism: This route uses (S)-tert-butanesulfinamide as a chiral ammonia equivalent. The condensation yields a chiral sulfinyl imine, which directs the diastereoselective addition of a Reformatsky reagent or enolate.

Protocol:

  • Step 1: Imine Formation

    • Mix 2-quinolinecarboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)

      
       (2.0 eq) as a Lewis acid/dehydrating agent. Stir at RT for 12 h.
      
    • Quench with brine, filter through Celite, and concentrate. Yields the chiral N-sulfinyl imine.

  • Step 2: Reformatsky-Type Addition

    • Prepare the Reformatsky reagent: Zn dust (4.0 eq) + ethyl bromoacetate (2.0 eq) in THF. Initiate with TMSCl.

    • Add the sulfinyl imine solution at -78°C. The chiral auxiliary directs the attack to the Re-face (typically).

    • Warm to RT, quench with NH

      
      Cl. Purify the diastereomerically pure sulfinamide ester by column chromatography.
      
  • Step 3: Deprotection & Hydrolysis

    • Treat the ester with 4N HCl in dioxane/MeOH.

    • The sulfinyl group is cleaved, and the ester is hydrolyzed to the free amino acid.

    • Isolate as the HCl salt or free base via ion-exchange chromatography.

Route C: Chemoenzymatic Kinetic Resolution

Best for: Sustainable manufacturing and cases where both enantiomers are required for testing.

Workflow:

  • Substrate Preparation: Esterify the racemic product from Route A (e.g., using SOCl

    
    /EtOH) to form Ethyl 3-amino-3-(quinolin-2-yl)propanoate.
    
  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene).

    • Add CAL-B (Candida antarctica Lipase B) immobilized on acrylic resin.[1]

    • Incubate at 30°C with orbital shaking.

    • Selectivity: CAL-B typically hydrolyzes the (

      
      )-ester to the (
      
      
      
      )-acid, leaving the (
      
      
      )-ester intact.
  • Separation:

    • Adjust pH to 8.5 and extract the unreacted (

      
      )-ester with ethyl acetate.
      
    • Acidify the aqueous phase to pH 5.0 to precipitate the pure (

      
      )-amino acid.
      
Part 3: Visualization of Pathways
Diagram 1: Mechanistic Comparison (Rodionov vs. Ellman)

SynthesisRoutes cluster_Rodionov Route A: Rodionov (Racemic) cluster_Ellman Route B: Ellman (Asymmetric) Start 2-Quinolinecarboxaldehyde Malonic Malonic Acid NH4OAc Start->Malonic Sulfinamide (S)-t-Bu-Sulfinamide Ti(OEt)4 Start->Sulfinamide Imine_Int Imine Intermediate Malonic->Imine_Int Decarb Decarboxylation & Michael Addn Imine_Int->Decarb Product_Rac (±)-3-Amino-3-(quinolin-2-yl) propanoic acid Decarb->Product_Rac Sulfinyl_Imine Chiral N-Sulfinyl Imine Sulfinamide->Sulfinyl_Imine Protected_Amine Sulfinamide Ester (Single Diastereomer) Sulfinyl_Imine->Protected_Amine  Stereocontrol Enolate Reformatsky Rgt (Zn, BrCH2COOEt) Enolate->Protected_Amine Hydrolysis HCl / Dioxane Protected_Amine->Hydrolysis Product_Chiral (S)-3-Amino-3-(quinolin-2-yl) propanoic acid Hydrolysis->Product_Chiral

Caption: Comparison of the one-pot Rodionov reaction (Red) versus the multi-step stereocontrolled Ellman auxiliary route (Green).

Diagram 2: Chemoenzymatic Resolution Workflow

EnzymaticResolution Input Racemic Ethyl Ester (±)-Ester Biocat CAL-B Lipase Phosphate Buffer pH 7 Input->Biocat Split Separation (Extraction) Biocat->Split  24-48h, 30°C Reaction Hydrolysis Reaction Org_Phase Organic Phase (Ethyl Acetate) Split->Org_Phase Aq_Phase Aqueous Phase (pH 8.5) Split->Aq_Phase Product_R (R)-Ester (Unreacted) Org_Phase->Product_R Product_S (S)-Acid (Hydrolyzed) Aq_Phase->Product_S  Acidify to pH 5

Caption: Workflow for the kinetic resolution of the racemic ester using CAL-B lipase to yield enantiopure products.

References
  • Rodionov Reaction Scope: Lebedev, A. V., et al.

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction." Russian Journal of General Chemistry, vol. 75, no. 7, 2005, pp. 1113–1124. Link
    
  • Ellman Auxiliary Methodology: Liu, G., et al. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones."[2][3] Journal of Organic Chemistry, vol. 64, no.[2][3] 4, 1999, pp. 1278–1284.[2] Link

  • Enolate Addition to Sulfinyl Imines: Tang, T. P., & Ellman, J. A.[4] "Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns." Journal of Organic Chemistry, vol. 67, no. 22, 2002, pp. 7819–7832.[5] Link
    
  • Lipase Kinetic Resolution: Gyarmati, Z. C., et al. "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic

    
    -amino esters." Tetrahedron: Asymmetry, vol. 14, no. 23, 2003, pp. 3805-3814. Link
    
  • Quinoline Synthesis Overview: Thakur, G. S., et al. "Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview." IIP Series, vol. 3, 2024. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.